L-748328
Description
Propriétés
Numéro CAS |
244192-93-6 |
|---|---|
Formule moléculaire |
C23H27N3O6S2 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]benzenesulfonamide |
InChI |
InChI=1S/C23H27N3O6S2/c24-33(28,29)23-8-4-5-21(15-23)32-17-20(27)16-25-14-13-18-9-11-19(12-10-18)26-34(30,31)22-6-2-1-3-7-22/h1-12,15,20,25-27H,13-14,16-17H2,(H2,24,28,29)/t20-/m0/s1 |
Clé InChI |
CVPJSQZQNBKALR-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC(=CC=C3)S(=O)(=O)N)O |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC(=CC=C3)S(=O)(=O)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L-748328; L 748328; L748328. |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of L-748328
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action for L-748328, a significant pharmacological tool in the study of adrenergic signaling. The information is compiled from foundational studies, focusing on its binding characteristics, effects on cellular signaling, and the experimental basis for these findings.
Core Mechanism of Action: Selective β3-Adrenergic Receptor Antagonism
This compound functions as a potent and selective competitive antagonist of the human beta-3 adrenergic receptor (β3-AR).[1][2][3] Its primary mechanism involves binding with high affinity to the β3-AR, thereby physically obstructing the binding of endogenous catecholamines and synthetic agonists. As a competitive antagonist, its inhibitory effect can be surmounted by increasing concentrations of an agonist. By blocking agonist binding, this compound prevents the conformational change in the receptor required for G-protein activation and the subsequent downstream signaling cascade.[1] This action is particularly relevant in tissues where β3-AR is prominently expressed, such as adipose tissue, where it plays a key role in regulating lipolysis and thermogenesis.[4][5]
Binding Affinity and Selectivity Profile
The efficacy and utility of this compound as a research tool are defined by its high affinity for the human β3-AR and its selectivity over other β-adrenergic receptor subtypes (β1-AR and β2-AR). The binding affinities, determined in studies using Chinese hamster ovary (CHO) cells engineered to express human cloned β-receptors, are summarized below.[1]
Table 1: Binding Affinity of this compound for Human Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki / Kd in nM) |
|---|---|
| Human β3-AR | 3.7 ± 1.4 [1] |
| Human β1-AR | 467 ± 89[1] |
| Human β2-AR | 99 ± 43[1] |
Data sourced from Candelore et al. (1999). Values represent the mean ± standard error of the mean.
This quantitative data highlights the pronounced selectivity of this compound for the β3-AR, with an affinity approximately 126-fold higher for β3-AR than for β1-AR and over 26-fold higher than for β2-AR.
Inhibition of the β3-Adrenergic Signaling Pathway
The β3-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs). Agonist binding typically initiates a cascade where Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and leading to the phosphorylation of downstream targets that mediate physiological responses like lipolysis.[5]
This compound, by acting as an antagonist, directly inhibits this pathway at its inception. It prevents the initial agonist-induced receptor activation, thereby blocking the entire downstream signaling sequence and inhibiting the production of cAMP.[1]
Experimental Validation and Protocols
The mechanism of this compound was elucidated through a series of binding and functional assays.
A. Radioligand Binding Assays
These experiments quantified the binding affinity of this compound to the human β3-AR.
-
Protocol:
-
Cell Culture: Chinese hamster ovary (CHO) cells were stably transfected with the gene encoding the human β3-adrenergic receptor.
-
Membrane Preparation: Plasma membranes were isolated from the cultured CHO cells through homogenization and centrifugation to create a preparation rich in β3-AR.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind β3-AR was incubated with the membrane preparations.
-
Inhibition: Increasing concentrations of unlabeled this compound were added to the incubations to compete with the radioligand for binding to the receptor.
-
Detection: After reaching equilibrium, the bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters, representing bound radioligand, was measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. This value was then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the binding affinity.
-
B. Functional Antagonism Assays (cAMP Accumulation)
These assays confirmed that this compound's binding to the β3-AR translates into functional inhibition of the receptor's signaling activity.
-
Protocol:
-
Cell Culture: Whole CHO cells expressing the human β3-AR were used.
-
Pre-incubation: Cells were pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: A known β3-AR agonist was added at a fixed concentration (typically its EC50) to stimulate the receptor and induce cAMP production.
-
Cell Lysis and Detection: After stimulation, the reaction was stopped, and the cells were lysed. The intracellular concentration of cAMP was measured using a suitable method, such as a competitive immunoassay (e.g., RIA or HTRF).[7][8]
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP in a dose-dependent manner was quantified, demonstrating its antagonist activity.
-
C. Physiological Response Assays (Lipolysis in Adipocytes)
To confirm its mechanism in a more physiologically relevant system, this compound was tested for its ability to block agonist-induced lipolysis in fat cells.[1]
-
Protocol:
-
Tissue Isolation: Adipocytes (fat cells) were isolated from the adipose tissue of nonhuman primates.[1]
-
Incubation: The isolated adipocytes were incubated in a buffer solution.
-
Antagonist Treatment: The cells were treated with this compound.
-
Agonist Challenge: A potent β3-AR agonist (e.g., L-742,791) was added to stimulate lipolysis.[1][2]
-
Lipolysis Measurement: The rate of lipolysis was determined by measuring the amount of glycerol released into the incubation buffer, a direct product of triglyceride breakdown.
-
Analysis: The results demonstrated that this compound effectively inhibited the agonist-induced release of glycerol, confirming its role as a functional antagonist of the lipolytic response mediated by β3-AR.[1]
-
References
- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beta-3 adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 4. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy [mdpi.com]
L-748328: A Comprehensive Technical Guide to its Function as a Selective β3-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-748328 is a potent and highly selective antagonist of the human β3-adrenergic receptor (β3-AR). This document provides an in-depth technical overview of the core functions of this compound, including its binding affinity, mechanism of action, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays used to characterize this compound are provided, along with a summary of its quantitative data. Visual diagrams are included to illustrate the relevant signaling cascades and experimental workflows.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist at the human β3-adrenergic receptor.[1] Its primary mechanism of action is to bind to the β3-AR with high affinity, thereby preventing the binding and subsequent signaling of endogenous catecholamines (e.g., norepinephrine and epinephrine) and synthetic β3-AR agonists. This blockade inhibits the downstream effects typically associated with β3-AR activation, such as lipolysis in adipocytes.[1]
Quantitative Data Summary
The binding affinity of this compound for the human β3-adrenergic receptor, as well as its selectivity over other β-adrenergic receptor subtypes, has been determined through radioligand binding assays. The key quantitative data are summarized in the table below.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line | Reference |
| Human β3-Adrenergic Receptor | This compound | Kᵢ | 3.7 ± 1.4 | CHO | --INVALID-LINK-- |
| Human β1-Adrenergic Receptor | This compound | Kᵢ | 467 ± 89 | CHO | --INVALID-LINK-- |
| Human β2-Adrenergic Receptor | This compound | Kᵢ | 99 ± 43 | CHO | --INVALID-LINK-- |
Signaling Pathways
The β3-adrenergic receptor is a G-protein coupled receptor (GPCR) that can couple to both stimulatory (Gs) and inhibitory (Gi) G-proteins, leading to the modulation of distinct downstream signaling cascades.
Canonical Gs-cAMP Pathway (Agonist-Mediated)
Upon agonist binding, the β3-AR typically couples to Gs, activating adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as lipolysis.
Antagonism by this compound
This compound, by competitively binding to the β3-AR, prevents agonist-induced coupling to Gs and the subsequent activation of the adenylyl cyclase/cAMP/PKA signaling cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for Kᵢ Determination
This protocol outlines the method used to determine the binding affinity (Kᵢ) of this compound for the human β3, β1, and β2-adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cells.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for β-adrenergic receptor subtypes.
Materials:
-
CHO cell membranes expressing cloned human β3, β1, or β2-adrenergic receptors.
-
Radioligand: [¹²⁵I]-iodocyanopindolol.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% bovine serum albumin, pH 7.4.
-
This compound stock solution (in DMSO).
-
Non-specific binding control: Propranolol (10 µM).
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in incubation buffer.
-
In a 96-well plate, add 50 µL of the appropriate this compound dilution.
-
Add 50 µL of radioligand ([¹²⁵I]-iodocyanopindolol) at a final concentration near its Kₔ.
-
Add 100 µL of the CHO cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
For total binding wells, add 50 µL of incubation buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of propranolol (10 µM) instead of this compound.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Lipolysis Assay
This protocol describes the functional assay used to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated lipolysis in isolated non-human primate adipocytes.[1]
Objective: To determine the functional antagonist activity of this compound by measuring the inhibition of agonist-induced glycerol release from adipocytes.
Materials:
-
Isolated adipocytes from non-human primate adipose tissue.
-
Krebs-Ringer bicarbonate buffer (KRB) supplemented with 4% bovine serum albumin (BSA) and 6 mM glucose.
-
β3-AR agonist (e.g., isoproterenol).
-
This compound stock solution (in DMSO).
-
Glycerol assay kit.
-
Spectrophotometer.
Procedure:
-
Isolate adipocytes from adipose tissue by collagenase digestion.
-
Wash the isolated adipocytes with KRB buffer.
-
Prepare a suspension of adipocytes in KRB buffer.
-
Pre-incubate the adipocyte suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Initiate the lipolysis reaction by adding a β3-AR agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for 90 minutes at 37°C with gentle shaking.
-
Terminate the incubation by placing the tubes on ice.
-
Collect the infranatant (aqueous layer) after centrifugation.
-
Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Determine the percentage inhibition of agonist-stimulated glycerol release at each concentration of this compound.
-
Calculate the IC₅₀ value from the concentration-response curve.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the β3-adrenergic receptor. Its high potency and selectivity make it a precise pharmacological probe for distinguishing β3-AR-mediated effects from those of β1- and β2-ARs. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of adrenergic pharmacology and drug development.
References
An In-Depth Technical Guide to L-748,328: A Potent and Selective β3-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-748,328 is a highly potent and selective antagonist of the human β3-adrenergic receptor (β3-AR). This technical guide provides a comprehensive overview of its pharmacological properties, including its binding affinity and selectivity for adrenergic receptor subtypes. Detailed experimental protocols for key in vitro assays, including radioligand binding, functional cAMP accumulation, and lipolysis inhibition, are presented to facilitate further research and drug development efforts. Additionally, this guide includes visualizations of the β3-adrenergic signaling pathway and experimental workflows to provide a clear and concise understanding of the mechanisms of action and experimental design.
Introduction
The β3-adrenergic receptor is a member of the G-protein coupled receptor superfamily predominantly expressed in adipose tissue and the detrusor muscle of the bladder. Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates physiological responses such as lipolysis and thermogenesis. The unique tissue distribution and physiological roles of the β3-AR have made it an attractive target for the development of therapeutic agents for conditions such as obesity, type 2 diabetes, and overactive bladder.
L-748,328 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of the β3-AR due to its high affinity and selectivity. This guide serves as a technical resource for researchers and drug development professionals working with or interested in L-748,328.
Chemical Properties
-
IUPAC Name: 3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide[1]
-
Molecular Formula: C23H27N3O6S2[1]
-
Molecular Weight: 505.60 g/mol [1]
-
CAS Number: 244192-93-6[2]
Pharmacological Profile
Binding Affinity and Selectivity
L-748,328 is a potent and selective antagonist for the human β3-adrenergic receptor. Radioligand binding studies have been conducted using membranes from Chinese hamster ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptors. These studies demonstrate the high affinity of L-748,328 for the β3-AR with significantly lower affinity for the β1 and β2 subtypes.
| Parameter | Human β3-AR | Human β1-AR | Human β2-AR | Reference |
| Ki (nM) | 3.7 ± 1.4 | 467 ± 89 | 99 ± 43 | [3][4] |
Table 1: Binding affinities (Ki) of L-748,328 for human β-adrenergic receptor subtypes.
Mechanism of Action & Signaling Pathways
L-748,328 acts as a competitive antagonist at the β3-adrenergic receptor. In its canonical signaling pathway, the β3-AR, upon stimulation by an agonist such as norepinephrine, couples to a stimulatory G-protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. As an antagonist, L-748,328 binds to the β3-AR but does not elicit this downstream signaling cascade and competitively inhibits the binding and action of β3-AR agonists.
Some evidence also suggests that the β3-AR can couple to an inhibitory G-protein (Gi), which can activate the MAPK/ERK pathway. The precise role of L-748,328 in modulating this alternative pathway requires further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of L-748,328.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of L-748,328 for the human β3-adrenergic receptor expressed in CHO cells.
Materials:
-
CHO cell membranes expressing the human β3-adrenergic receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [¹²⁵I]-Iodocyanopindolol.
-
Non-specific binding control: Propranolol (10 µM).
-
L-748,328 dilutions.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the human β3-AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of L-748,328.
-
50 µL of [¹²⁵I]-Iodocyanopindolol (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
For non-specific binding, replace L-748,328 with 10 µM propranolol.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of L-748,328 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This protocol outlines a functional assay to measure the antagonist effect of L-748,328 on agonist-induced cAMP accumulation in CHO cells expressing the human β3-adrenergic receptor.
Materials:
-
CHO cells stably expressing the human β3-AR.
-
Stimulation Buffer: Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.
-
β3-AR agonist (e.g., isoproterenol).
-
L-748,328 dilutions.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Seed CHO cells expressing the human β3-AR into 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with various concentrations of L-748,328 for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of the β3-AR agonist (typically the EC80 concentration) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of L-748,328 to determine the IC50 value for the inhibition of agonist-induced cAMP production.
Inhibition of Lipolysis in Primate Adipocytes
This protocol details a method to assess the ability of L-748,328 to inhibit agonist-stimulated lipolysis in isolated non-human primate adipocytes. Lipolysis is quantified by measuring the amount of glycerol released.
Materials:
-
Isolated adipocytes from non-human primate adipose tissue.
-
Krebs-Ringer bicarbonate buffer with 4% BSA, 5.5 mM glucose, and 0.1 mg/mL ascorbic acid.
-
β3-AR agonist (e.g., L-742,791).
-
L-748,328 dilutions.
-
Glycerol assay kit.
Procedure:
-
Adipocyte Preparation: Isolate adipocytes from adipose tissue by collagenase digestion.
-
Pre-incubation: Aliquot the adipocyte suspension into tubes and pre-incubate with various concentrations of L-748,328 for 30 minutes at 37°C in a shaking water bath.
-
Stimulation: Add the β3-AR agonist to stimulate lipolysis and incubate for 90-120 minutes at 37°C.
-
Sample Collection: Terminate the incubation by placing the tubes on ice. Collect the infranatant (aqueous layer below the floating adipocytes) for glycerol measurement.
-
Glycerol Measurement: Determine the glycerol concentration in the infranatant using a commercial glycerol assay kit.
-
Data Analysis: Calculate the percent inhibition of agonist-stimulated glycerol release for each concentration of L-748,328 and determine the IC50 value.
Synthesis
L-748,328 belongs to the aryloxypropanolamine benzenesulfonamide class of compounds. While a specific, detailed synthesis scheme for L-748,328 is not publicly available in the provided search results, the general synthesis of such compounds involves the reaction of a substituted phenoxy epoxide with an appropriate amine. The synthesis of related aryloxypropanolamine β3-AR antagonists has been described in the literature.
In Vivo and Clinical Data
There is limited publicly available information from the provided search results regarding in vivo studies or clinical trials specifically for L-748,328. A related compound, L-748,337, has been used in in vivo studies in pigs to investigate its effects on cardiac function. These studies suggest a potential role for selective β3-AR antagonists in modulating cardiovascular parameters. Further research is needed to determine the in vivo efficacy and safety profile of L-748,328.
Conclusion
L-748,328 is a valuable research tool for the investigation of the β3-adrenergic receptor. Its high potency and selectivity make it an ideal antagonist for in vitro and potentially in vivo studies to elucidate the role of the β3-AR in health and disease. The detailed protocols provided in this guide are intended to facilitate the use of L-748,328 in a research setting and to support the development of novel therapeutics targeting the β3-adrenergic system.
References
- 1. [PDF] Formate-Induced Inhibition of Photoreceptor Function in Methanol Intoxication 1 | Semantic Scholar [semanticscholar.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Beta3-Adrenoreceptor Stimulation Ameliorates Myocardial Ischemia-Reperfusion Injury Via Endothelial Nitric Oxide Synthase and Neuronal Nitric Oxide Synthase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massimospattini.com [massimospattini.com]
L-748,328: A Technical Guide to a Potent and Selective β3-Adrenergic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-748,328 is a potent and highly selective antagonist of the human β3-adrenergic receptor (β3-AR), a key regulator of lipolysis and thermogenesis. This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of L-748,328. It includes a summary of its binding affinity and selectivity, detailed experimental protocols for key assays, and a proposed synthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
The β3-adrenergic receptor, predominantly expressed in adipose tissue, plays a crucial role in the regulation of energy metabolism. Its activation leads to the breakdown of triglycerides (lipolysis) and the generation of heat (thermogenesis), making it an attractive target for the treatment of obesity and type 2 diabetes. The development of selective ligands for the β3-AR has been a significant area of research. L-748,328 emerged from these efforts as a potent and selective antagonist for the human β3-AR, belonging to the aryloxypropanolamine benzenesulfonamide class of compounds. Its high affinity and selectivity have made it a valuable tool for probing the physiological and pathological roles of the β3-AR.
Pharmacological Profile
Binding Affinity and Selectivity
L-748,328 exhibits high-affinity binding to the human β3-adrenergic receptor expressed in Chinese hamster ovary (CHO) cells. Its selectivity for the β3-AR over β1-AR and β2-AR subtypes is a key characteristic, minimizing off-target effects.
Table 1: Binding Affinity (Ki) and Selectivity of L-748,328 for Human Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity vs. β1-AR | Selectivity vs. β2-AR |
| β3-AR | 3.7 ± 1.4[1] | - | >20-fold[1] |
| β1-AR | 467 ± 89[1] | - | - |
| β2-AR | 99 ± 43[1] | - | - |
Mechanism of Action
L-748,328 functions as a competitive antagonist at the β3-adrenergic receptor. By binding to the receptor, it blocks the binding of endogenous catecholamines (e.g., norepinephrine) and other β3-AR agonists, thereby inhibiting the downstream signaling cascade that leads to lipolysis.
Caption: β3-AR signaling cascade and the inhibitory action of L-748,328.
Experimental Protocols
Radioligand Binding Assay for Human β3-Adrenergic Receptor
This protocol is adapted from methodologies used for characterizing β3-AR antagonists in CHO cell membranes.[2]
Objective: To determine the binding affinity (Ki) of L-748,328 for the human β3-adrenergic receptor.
Materials:
-
Membranes from CHO cells stably expressing the human β3-adrenergic receptor.
-
Radioligand: [3H]-L-748,337 (a potent and selective β3-AR antagonist, close analog of L-748,328).[2][3]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Propranolol.
-
L-748,328 stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the CHO cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of 10 µM Propranolol.
-
Competition: 50 µL of varying concentrations of L-748,328.
-
-
Add 50 µL of [3H]-L-748,337 to each well at a final concentration of approximately 2 nM.[2]
-
Add 150 µL of the membrane suspension to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of L-748,328 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the β3-AR radioligand binding assay.
Functional Lipolysis Assay in Primate Adipocytes
This protocol is based on the reported functional characterization of L-748,328 in inhibiting agonist-induced lipolysis.[1]
Objective: To assess the functional antagonist activity of L-748,328 by measuring its ability to inhibit β3-AR agonist-stimulated lipolysis in isolated primate adipocytes.
Materials:
-
Adipose tissue from a non-human primate (e.g., rhesus monkey).
-
Collagenase solution (e.g., Type I in Krebs-Ringer bicarbonate buffer with 4% BSA).
-
Krebs-Ringer bicarbonate buffer (KRB) with 4% bovine serum albumin (BSA) and 6 mM glucose.
-
β3-AR agonist (e.g., Isoproterenol or a selective agonist like L-742,791).
-
L-748,328 stock solution and serial dilutions.
-
Glycerol assay kit.
-
96-well plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Adipocyte Isolation:
-
Mince adipose tissue and digest with collagenase solution at 37°C for 60 minutes with gentle shaking.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes three times with warm KRB buffer.
-
Resuspend the adipocytes in KRB buffer to a final concentration of 2-5 x 10^5 cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, pre-incubate 100 µL of the adipocyte suspension with varying concentrations of L-748,328 or vehicle for 30 minutes at 37°C.
-
-
Stimulation:
-
Add 10 µL of the β3-AR agonist (e.g., isoproterenol at a final concentration of 1 µM) to stimulate lipolysis. For the basal control, add 10 µL of buffer.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C in a humidified atmosphere of 5% CO2.
-
Glycerol Measurement:
-
Terminate the incubation by placing the plate on ice.
-
Centrifuge the plate to separate the cells from the medium.
-
Carefully collect the infranatant and measure the glycerol concentration using a commercial glycerol assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of glycerol released in each condition.
-
Determine the inhibitory effect of L-748,328 on agonist-stimulated lipolysis and calculate the IC50 value.
-
Caption: Workflow for the functional lipolysis assay.
Synthesis
A specific, detailed synthesis protocol for L-748,328 is not publicly available. However, based on its chemical structure as an aryloxypropanolamine benzenesulfonamide, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of an aryloxypropanolamine intermediate with a benzenesulfonyl chloride derivative.
Clinical Development
As of the date of this document, there is no publicly available information regarding any clinical trials or an Investigational New Drug (IND) application for L-748,328. Its primary use appears to be as a research tool for in vitro and in vivo studies of the β3-adrenergic receptor.
Conclusion
L-748,328 is a valuable pharmacological tool characterized by its high potency and selectivity as an antagonist for the human β3-adrenergic receptor. This technical guide has provided a comprehensive overview of its pharmacological properties, detailed experimental methodologies for its characterization, and a proposed synthetic strategy. The lack of clinical trial data suggests that its application has been predominantly in a research context, where it continues to be instrumental in elucidating the complex roles of the β3-AR in health and disease. This information serves as a foundational resource for scientists and researchers working in the field of adrenergic pharmacology and metabolic drug discovery.
References
The Role of L-748,328 in Lipolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748,328 is a potent and highly selective antagonist of the human beta-3 adrenergic receptor (β3-AR)[1][2]. This characteristic positions it as a critical tool for investigating the physiological and pathophysiological roles of the β3-AR, particularly in the context of lipolysis and adipose tissue metabolism. The β3-AR is predominantly expressed in adipocytes and plays a key role in mediating catecholamine-induced breakdown of triglycerides[3][4]. This technical guide provides an in-depth overview of L-748,328, its mechanism of action in inhibiting lipolysis, and detailed experimental protocols for its application in research settings.
Mechanism of Action: Antagonism of the β3-Adrenergic Receptor
L-748,328 functions as a competitive antagonist at the β3-AR[1]. In adipocytes, the binding of β-adrenergic agonists, such as norepinephrine, to the β3-AR initiates a signaling cascade that stimulates lipolysis. This process is crucial for the mobilization of stored fatty acids to meet the body's energy demands.
The signaling pathway begins with the activation of a stimulatory G-protein (Gs) coupled to the β3-AR. This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[5]. Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates two key proteins located on the surface of lipid droplets: perilipin 1 and hormone-sensitive lipase (HSL)[6][7][8].
Phosphorylation of perilipin 1 allows HSL to access the triglyceride core of the lipid droplet. Concurrently, phosphorylated HSL becomes catalytically active and hydrolyzes triglycerides into diacylglycerides and subsequently into monoacylglycerides and free fatty acids. These free fatty acids are then released from the adipocyte into the bloodstream to be used as an energy source by other tissues.
L-748,328 exerts its inhibitory effect on lipolysis by binding to the β3-AR and preventing the binding of endogenous or synthetic agonists. This blockade of the receptor prevents the initiation of the downstream signaling cascade, thereby inhibiting the production of cAMP and the subsequent activation of PKA, HSL, and ultimately, lipolysis.
Quantitative Data
The following tables summarize the quantitative data available for L-748,328 and the closely related compound L-748,337, highlighting their potency and selectivity as β3-AR antagonists.
Table 1: Binding Affinity of L-748,328 for Human β-Adrenergic Receptor Subtypes [1]
| Receptor Subtype | Binding Affinity (Ki) [nM] (mean ± SEM) |
| β3-AR | 3.7 ± 1.4 |
| β1-AR | 467 ± 89 |
| β2-AR | 99 ± 43 |
Table 2: Binding Affinity and Functional Antagonism of L-748,337 [9][10]
| Parameter | Value [nM] (mean ± SEM or as stated) |
| β3-AR Binding Affinity (Ki) | 4.0 ± 0.4 |
| β1-AR Binding Affinity (Ki) | 390 ± 154 |
| β2-AR Binding Affinity (Ki) | 204 ± 75 |
| IC50 for Inhibition of Isoproterenol-stimulated cAMP accumulation | 6 |
| EC50 for β3-AR antagonist activity | 11.91 |
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of L-748,328 for the human β3-adrenergic receptor.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human cloned β3-adrenergic receptor[1].
-
Radioligand: [³H]-L-748,337 or another suitable β3-AR selective radioligand.
-
Procedure:
-
Prepare cell membranes from the CHO cell line.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of L-748,328 in a suitable binding buffer.
-
Incubate for a sufficient time at an appropriate temperature to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled β3-AR agonist or antagonist.
-
The Ki value is calculated from the IC50 value (concentration of L-748,328 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
In Vitro Lipolysis Assay
Objective: To assess the inhibitory effect of L-748,328 on agonist-induced lipolysis in isolated adipocytes.
Methodology:
-
Source of Adipocytes: Isolated adipocytes from human or non-human primate (e.g., rhesus monkey) adipose tissue[1].
-
Procedure for Adipocyte Isolation:
-
Obtain fresh adipose tissue biopsies.
-
Mince the tissue and digest with collagenase type I in a Krebs-Ringer bicarbonate buffer containing albumin.
-
Incubate at 37°C with gentle shaking.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the mature adipocytes to float and wash them several times with fresh buffer to remove collagenase and stromal-vascular cells.
-
-
Lipolysis Assay Protocol:
-
Incubate a known number or volume of isolated adipocytes in Krebs-Ringer bicarbonate buffer supplemented with albumin (to bind released free fatty acids).
-
Pre-incubate the adipocytes with varying concentrations of L-748,328 for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate lipolysis by adding a specific β3-AR agonist, such as L-742,791, or a non-selective β-agonist like isoproterenol, at a concentration that elicits a submaximal or maximal response[1].
-
Incubate for a defined period (e.g., 90-120 minutes) at 37°C.
-
Terminate the incubation by placing the samples on ice or by adding a stop solution.
-
Collect the infranatant (the aqueous layer below the floating adipocytes) for analysis.
-
-
Quantification of Lipolysis:
-
Glycerol Release: Measure the concentration of glycerol in the infranatant using a commercially available enzymatic assay kit. Glycerol release is a direct and reliable index of lipolysis as adipocytes have low glycerol kinase activity and thus do not reutilize glycerol.
-
Free Fatty Acid (FFA) Release: Measure the concentration of FFAs in the incubation medium using a colorimetric or fluorometric assay kit.
-
cAMP Accumulation Assay
Objective: To determine the effect of L-748,328 on agonist-stimulated cAMP production.
Methodology:
-
Cell Line: CHO cells expressing the human β3-AR or isolated adipocytes.
-
Procedure:
-
Culture the cells in appropriate media.
-
Pre-incubate the cells with varying concentrations of L-748,328 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a β3-AR agonist (e.g., isoproterenol) for a short period (e.g., 10-15 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as an ELISA-based kit or a radioimmunoassay (RIA).
-
Visualizations
Signaling Pathway of β3-Adrenergic Receptor-Mediated Lipolysis and its Inhibition by L-748,328
Caption: β3-AR signaling cascade for lipolysis and its inhibition by L-748,328.
Experimental Workflow for In Vitro Lipolysis Assay
Caption: Workflow for assessing L-748,328's inhibition of lipolysis in vitro.
Conclusion
L-748,328 is an invaluable pharmacological tool for the specific investigation of β3-adrenergic receptor function. Its high potency and selectivity make it ideal for dissecting the role of this receptor in lipolysis and other metabolic processes. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize L-748,328 in their studies to further elucidate the complex regulation of adipose tissue metabolism and to explore potential therapeutic strategies targeting the β3-AR pathway.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. paulogentil.com [paulogentil.com]
- 4. Continuous measurement of free fatty acid release from intact adipocytes by pH-Stat titration. | Semantic Scholar [semanticscholar.org]
- 5. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saibou.jp [saibou.jp]
- 7. scispace.com [scispace.com]
- 8. Determination of lipolysis in isolated primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
L-748,328: An In-Depth Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
L-748,328 is a potent and highly selective antagonist of the human beta-3 adrenergic receptor (β3-AR).[1][2][3] This technical guide provides a comprehensive overview of its selectivity profile, incorporating quantitative binding data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used in its characterization.
Quantitative Selectivity Profile
The selectivity of L-748,328 has been primarily determined through competitive binding assays using cloned human adrenergic receptors expressed in Chinese hamster ovary (CHO) cells.[1][2] The data clearly demonstrates its high affinity for the β3-AR subtype over the β1-AR and β2-AR subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM (mean ± SEM) | Selectivity vs. β3-AR (fold) |
| Human β3-Adrenergic Receptor | 3.7 ± 1.4[1] | - |
| Human β1-Adrenergic Receptor | 467 ± 89[1] | ~126 |
| Human β2-Adrenergic Receptor | 99 ± 43[1] | >20[1] |
A structurally related compound, L-748,337, exhibits a similar high affinity for the human β3-AR with a Ki of 4.0 ± 0.4 nM and demonstrates a selectivity of over 45-fold for the β3-AR versus the β2-AR.[1] Further studies have reported a 100-fold higher affinity of L-748,337 for the human β3-AR compared to both β1- and β2-ARs.[4]
Experimental Protocols
The characterization of L-748,328's selectivity profile involves several key experimental methodologies, primarily focused on receptor binding and functional antagonism assays.
Receptor Binding Assays
These assays are fundamental to determining the binding affinity of a ligand to its receptor.
Objective: To quantify the affinity (Ki) of L-748,328 for human β1, β2, and β3 adrenergic receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese hamster ovary (CHO) cells are stably transfected to express high levels of the individual human β1, β2, or β3 adrenergic receptor subtypes.
-
The cells are cultured and harvested.
-
Cell membranes are prepared through homogenization and centrifugation to isolate the fraction containing the receptors.
-
-
Competitive Radioligand Binding:
-
A radiolabeled ligand with known high affinity for the target receptor (e.g., ³H-CGP 12177) is used.[5]
-
A fixed concentration of the radioligand is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (L-748,328) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Functional Antagonism Assays
These assays are performed to confirm that the binding of L-748,328 to the β3-AR results in the inhibition of the receptor's biological function.
Objective: To demonstrate that L-748,328 acts as a competitive antagonist at the human β3-AR.
Methodology:
-
Cell-Based Functional Assay (cAMP Accumulation):
-
CHO cells expressing the human β3-AR are used.
-
The cells are pre-incubated with varying concentrations of L-748,328.
-
A known β3-AR agonist (e.g., isoproterenol or a more selective agonist) is then added to stimulate the receptors.
-
The β3-AR is coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[6]
-
The intracellular levels of cAMP are measured using a suitable assay (e.g., enzyme-linked immunosorbent assay - ELISA).
-
A dose-dependent inhibition of agonist-induced cAMP production by L-748,328 indicates competitive antagonism.
-
-
Ex Vivo Lipolysis Assay:
-
Adipocytes (fat cells) are isolated from a suitable model, such as non-human primates.[1]
-
The isolated adipocytes are pre-incubated with L-748,328.
-
A β3-AR agonist (e.g., L-742,791) is added to stimulate lipolysis, the breakdown of triglycerides into glycerol and free fatty acids.[1][2]
-
The amount of glycerol released into the medium is measured as an indicator of lipolysis.
-
Inhibition of agonist-induced glycerol release by L-748,328 confirms its antagonistic activity on a physiologically relevant response.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the β3-adrenergic receptor and the general workflow for determining antagonist selectivity.
Caption: β3-Adrenergic Receptor Signaling Pathway and Point of Antagonism by L-748,328.
References
- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beta-3 adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 4. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
L-748,328: A Technical Guide for the Study of Brown Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the use of L-748,328, a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR), for the investigation of brown adipose tissue (BAT) physiology and pharmacology.
Introduction: The Role of L-748,328 in BAT Research
Brown adipose tissue is a key site for non-shivering thermogenesis, playing a significant role in energy expenditure. The primary activator of this process is the sympathetic nervous system's release of norepinephrine, which acts predominantly through β3-adrenergic receptors on the surface of brown adipocytes. Understanding the precise role of the β3-AR is crucial for developing therapeutic strategies against obesity and metabolic diseases.
L-748,328 is a valuable pharmacological tool that allows for the specific blockade of the human β3-AR. Its high selectivity enables researchers to isolate and study the downstream effects of β3-AR signaling, differentiate its functions from those of β1-AR and β2-AR, and validate the efficacy of β3-AR agonists. This guide details its mechanism of action, summarizes key quantitative data, and provides representative experimental protocols for its application in BAT research.
Mechanism of Action: Antagonism of the β3-Adrenergic Pathway
In brown adipocytes, the binding of a β3-AR agonist (like norepinephrine or a synthetic compound such as mirabegron) initiates a well-defined signaling cascade. L-748,328 acts as a competitive antagonist, binding to the β3-AR without initiating this cascade and preventing agonists from binding and activating the receptor.
The canonical signaling pathway is as follows:
-
Activation: A β3-AR agonist binds to the receptor.
-
G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).
-
cAMP Production: The Gs protein activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates key targets, including:
-
Hormone-Sensitive Lipase (HSL): Initiates the breakdown of triglycerides (lipolysis) into free fatty acids (FFAs). These FFAs serve as the primary fuel for thermogenesis and can also act as allosteric activators of UCP1.
-
cAMP Response Element-Binding Protein (CREB): This transcription factor moves to the nucleus and promotes the expression of target genes, most notably UCP1.
-
-
Thermogenesis: The increased expression and activation of Uncoupling Protein 1 (UCP1) in the inner mitochondrial membrane dissipates the proton gradient, uncoupling fuel oxidation from ATP synthesis and releasing energy as heat.[[“]][2][3][4]
L-748,328 blocks this entire process at the very first step by occupying the receptor.
Quantitative Data
L-748,328's utility stems from its high affinity and selectivity for the human β3-AR over other β-AR subtypes.
Table 1: Receptor Binding Affinity of L-748,328 & L-748,337
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity (β1/β3) | Selectivity (β2/β3) |
| L-748,328 | human β3-AR | 3.7 ± 1.4 | ~126-fold | ~27-fold |
| human β1-AR | 467 ± 89 | |||
| human β2-AR | 99 ± 43 | |||
| L-748,337 | human β3-AR | 4.0 ± 0.4 | ~98-fold | ~51-fold |
| human β1-AR | 390 ± 154 | |||
| human β2-AR | 204 ± 75 | |||
| Data sourced from studies on cloned human receptors expressed in CHO cells.[5] |
Table 2: Representative Effects of β3-AR Agonists Inhibited by L-748,328
The primary use of L-748,328 is to block the physiological effects induced by β3-AR agonists. The following table summarizes typical agonist-induced effects that can be antagonized by pre-treatment with L-748,328.
| Parameter | Agonist Used | Model System | Observed Effect of Agonist | Reference |
| BAT Metabolic Activity | Mirabegron (200 mg) | Healthy Human Males | Significant increase in 18F-FDG PET/CT signal | [6] |
| Resting Metabolic Rate (RMR) | Mirabegron (200 mg) | Healthy Human Males | Increase of 203 ± 40 kcal/day (+13%) | [7][6] |
| Lipolysis | Mirabegron (100 nM - 10 µM) | Human Brown Adipocytes | Dose-dependent increase in glycerol release | [8] |
| Oxygen Consumption | Isoproterenol | Monkey Brown Adipocytes | 75-100% increase above basal rate | [9] |
| UCP1 Expression | CL316,243 | Mouse BAT | Increased UCP1 protein levels | [3] |
| Intracellular cAMP | Various Agonists | Human Brown Adipocytes | Significant increase in cAMP accumulation | [8][10] |
Experimental Protocols & Workflows
L-748,328 is primarily used in in vitro experiments with human or non-human primate cells due to its lower affinity for rodent β3-ARs.[11]
In Vitro Experiment: Inhibition of Agonist-Induced Lipolysis
This protocol details how to use L-748,328 to confirm that agonist-stimulated lipolysis in cultured human brown adipocytes is mediated by the β3-AR.
Objective: To measure the inhibitory effect of L-748,328 on mirabegron-induced glycerol release.
Materials:
-
Differentiated human brown adipocytes (primary or immortalized).
-
Krebs-Ringer-HEPES (KRH) buffer with 2% BSA.
-
L-748,328 (e.g., 10 mM stock in DMSO).
-
Mirabegron (e.g., 10 mM stock in DMSO).
-
Glycerol assay kit.
-
Multi-well plates (e.g., 24-well).
Methodology:
-
Cell Culture: Culture and differentiate human brown preadipocytes to maturity in 24-well plates according to established protocols.
-
Wash and Acclimatize: Gently wash mature adipocytes twice with warm PBS. Add 400 µL of KRH-BSA buffer to each well and incubate for 1-2 hours at 37°C to establish basal conditions.
-
Antagonist Pre-treatment: Add L-748,328 to the designated wells to a final concentration of 1 µM. Add an equivalent volume of vehicle (DMSO) to control wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add mirabegron to designated wells to a final concentration of 1 µM. Add vehicle to basal control wells. The experimental groups will be: (a) Basal (vehicle only), (b) Mirabegron only, (c) L-748,328 + Mirabegron.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Sample Collection: Collect the supernatant (buffer) from each well for analysis.
-
Quantification: Measure the glycerol concentration in the supernatant using a commercial colorimetric assay kit according to the manufacturer's instructions.
-
Normalization: Lyse the cells in each well and determine the total protein content. Normalize the glycerol concentration to the total protein content of the corresponding well.
In Vivo Experiment: Blocking Agonist-Induced BAT Activation
This protocol outlines a representative in vivo study in a relevant animal model (e.g., non-human primate) to assess the blockade of β3-agonist induced BAT activity using PET/CT imaging.
Objective: To determine if L-748,328 can block the increase in glucose uptake in BAT induced by a β3-AR agonist.
Materials:
-
Suitable animal model (e.g., cynomolgus monkey).[9]
-
L-748,328 formulated for IV or oral administration.
-
β3-AR agonist (e.g., mirabegron) formulated for administration.
-
18F-fluorodeoxyglucose (18F-FDG) radiotracer.
-
PET/CT scanner.
-
Anesthesia and physiological monitoring equipment.
Methodology:
-
Acclimatization: Acclimate animals to housing and experimental procedures to minimize stress. Animals should be fasted overnight before the study.
-
Study Design: Employ a crossover design where each animal serves as its own control, receiving different treatments on separate days with a sufficient washout period.
-
Day 1 (Control): Vehicle + 18F-FDG.
-
Day 2 (Agonist): β3-agonist + 18F-FDG.
-
Day 3 (Blockade): L-748,328 + β3-agonist + 18F-FDG.
-
-
Drug Administration:
-
On the blockade study day, administer L-748,328 (dose determined by pharmacokinetic studies) 30-60 minutes prior to the agonist.
-
Administer the β3-agonist.
-
-
Radiotracer Injection: At the time of expected peak agonist activity, administer a bolus of 18F-FDG intravenously.
-
Uptake Period: Allow the tracer to distribute for 60 minutes while the animal remains anesthetized and warm.
-
PET/CT Imaging: Perform a whole-body CT scan for anatomical localization, followed by a PET scan to measure 18F-FDG uptake.
-
Image Analysis:
-
Co-register PET and CT images.
-
Define regions of interest (ROIs) around BAT depots (e.g., supraclavicular, cervical, periaortic).
-
Quantify 18F-FDG uptake within these ROIs and express as Standardized Uptake Value (SUV).
-
-
Data Analysis: Compare the SUVmax or SUVmean in BAT across the three experimental conditions to determine if L-748,328 significantly reduced the agonist-induced increase in glucose uptake.
Conclusion
L-748,328 is an indispensable research tool for the specific interrogation of β3-adrenergic receptor function in human and non-human primate brown adipose tissue. Its high selectivity allows for the unambiguous delineation of β3-AR-mediated signaling from other adrenergic pathways. By using L-748,328 to block agonist-induced lipolysis, thermogenesis, and gene expression, researchers can confirm the on-target effects of novel β3-AR agonists and further elucidate the critical role of this receptor in regulating energy homeostasis. This contributes to the foundational understanding required for the development of new therapies for obesity and metabolic syndrome.
References
- 1. consensus.app [consensus.app]
- 2. Lipolysis in Brown Adipocytes Is Not Essential for Cold-Induced Thermogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor suppresses β-adrenoceptor-mediated CREB activation and thermogenesis in brown adipose tissue of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathways Regulating Thermogenesis [frontiersin.org]
- 5. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of human brown adipose tissue by a β3-adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta 3-adrenergic receptor-mediated lipolysis and oxygen consumption in brown adipocytes from cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis [insight.jci.org]
- 11. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
L-748328: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748,328 is a potent and highly selective competitive antagonist of the human β3-adrenergic receptor (β3-AR), a key regulator of metabolic processes, particularly in adipose tissue.[1][2] This technical guide provides an in-depth overview of L-748,328, its mechanism of action, and its application in metabolic research. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support researchers in utilizing this valuable pharmacological tool.
Core Mechanism of Action
L-748,328 exerts its effects by binding to the β3-adrenergic receptor, thereby preventing the binding of endogenous catecholamines (e.g., norepinephrine) and synthetic agonists. This blockade inhibits the downstream signaling cascades typically initiated by β3-AR activation, primarily the cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways. Its high selectivity for the human β3-AR over β1-AR and β2-AR makes it a precise tool for dissecting the physiological roles of the β3-adrenoceptor.[1][2]
Data Presentation
Binding Affinity and Selectivity of L-748,328
The following table summarizes the binding affinities (Ki) of L-748,328 for human β-adrenergic receptor subtypes, highlighting its selectivity for the β3-AR.[1][2]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Human β3-AR | 3.7 ± 1.4 |
| Human β1-AR | 467 ± 89 |
| Human β2-AR | 99 ± 43 |
Data presented as mean ± SEM.
Functional Antagonism of L-748,328
This table presents data on the functional inhibition by L-748,328 of agonist-induced metabolic responses.
| Parameter | Agonist | Cell/Tissue Type | L-748,328 Effect | Reference |
| Lipolysis | L-742,791 (β3-AR agonist) | Isolated nonhuman primate adipocytes | Inhibition of agonist-elicited lipolytic response | [1][2] |
| cAMP Accumulation | Isoproterenol (non-selective β-agonist) | CHO cells expressing human β3-AR | Dose-dependent inhibition of functional activation | [1][2] |
Signaling Pathways and Experimental Workflows
β3-Adrenergic Receptor Signaling Pathway Inhibition by L-748,328
Caption: L-748,328 competitively antagonizes the β3-AR, blocking agonist-induced signaling.
Experimental Workflow for Characterizing L-748,328 Antagonism
Caption: Workflow for in vitro characterization of L-748,328 as a β3-AR antagonist.
Experimental Protocols
In Vitro Lipolysis Assay
Objective: To determine the inhibitory effect of L-748,328 on agonist-induced lipolysis in adipocytes.
Materials:
-
Isolated primary adipocytes (e.g., from human or non-human primate adipose tissue) or differentiated adipocyte cell line (e.g., 3T3-L1).
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% BSA and 10 mM HEPES.
-
β3-AR agonist (e.g., Isoproterenol, L-742,791).
-
L-748,328.
-
Glycerol and/or Free Fatty Acid (FFA) assay kit.
Procedure:
-
Cell Preparation: Isolate adipocytes by collagenase digestion or use differentiated adipocytes. Wash cells with KRBB.
-
Pre-incubation: Resuspend adipocytes in KRBB and pre-incubate with various concentrations of L-748,328 (or vehicle control) for 30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of the β3-AR agonist (e.g., EC80 concentration) to the cell suspension and incubate for 2 hours at 37°C.
-
Sample Collection: At the end of the incubation, centrifuge the cell suspension to separate the infranatant (containing adipocytes) from the supernatant.
-
Quantification: Measure the concentration of glycerol and/or FFAs in the supernatant using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of glycerol/FFA released against the concentration of L-748,328 to determine the IC50 value.
cAMP Accumulation Assay
Objective: To quantify the antagonistic effect of L-748,328 on agonist-induced cAMP production.
Materials:
-
CHO cells stably expressing the human β3-AR.
-
Cell culture medium (e.g., DMEM/F12).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
β-AR agonist (e.g., Isoproterenol).
-
L-748,328.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the CHO-hβ3-AR cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Serum-starve the cells for 4-6 hours. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of L-748,328 for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of the β-AR agonist (e.g., EC80 of Isoproterenol) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit following the manufacturer's protocol.
-
Data Analysis: Generate dose-response curves by plotting the cAMP levels against the L-748,328 concentration to calculate the IC50.
MAPK Activation Assay (Western Blot)
Objective: To assess the effect of L-748,328 on β3-AR agonist-induced phosphorylation of ERK and p38 MAPK.
Materials:
-
Cells expressing β3-AR (e.g., primary adipocytes or a suitable cell line).
-
β3-AR agonist.
-
L-748,328.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Serum-starve for 4-6 hours. Pre-treat with L-748,328 for 30 minutes, then stimulate with a β3-AR agonist for 5-15 minutes.
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize for loading.
-
Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of phosphorylated protein to total protein.
In Vivo Metabolic Study in Non-Human Primates
Objective: To evaluate the in vivo metabolic effects of L-748,328.
Animal Model: Rhesus monkeys are a suitable model due to the pharmacological similarities between human and rhesus β3-AR.[3][4][5]
Procedure:
-
Animal Preparation: Acclimatize catheterized and instrumented conscious or anesthetized rhesus monkeys.
-
Drug Administration: Administer L-748,328 via intravenous infusion. A dose-response study can be conducted with sequential rising doses.
-
Agonist Challenge: Following administration of L-748,328, infuse a β3-AR agonist (e.g., L-742,791) to assess the antagonistic effect.
-
Metabolic Parameter Measurement:
-
Lipolysis: Collect blood samples at regular intervals to measure plasma glycerol and non-esterified fatty acid (NEFA) concentrations.
-
Metabolic Rate: Measure oxygen consumption and carbon dioxide production using indirect calorimetry to determine the metabolic rate and respiratory quotient.
-
Cardiovascular Parameters: Monitor heart rate and blood pressure to assess selectivity over β1/β2-ARs.
-
-
Data Analysis: Analyze the changes in metabolic and cardiovascular parameters in response to the agonist in the presence and absence of L-748,328.
Conclusion
L-748,328 is a powerful and selective tool for investigating the role of the β3-adrenergic receptor in metabolic regulation. Its high affinity and selectivity for the human β3-AR allow for precise interrogation of this receptor's function in both in vitro and in vivo models. The experimental protocols and data provided in this guide offer a comprehensive resource for researchers aiming to utilize L-748,328 to advance our understanding of metabolic diseases and to explore novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective human beta3 adrenergic receptor agonist increases metabolic rate in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A selective human beta3 adrenergic receptor agonist increases metabolic rate in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
The Wnt/β-catenin Signaling Pathway: A Technical Guide to its Modulation in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the workhorse of the biopharmaceutical industry, responsible for producing a significant portion of recombinant therapeutic proteins. Optimizing the productivity and quality of these proteins is a constant endeavor. The Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival, presents a compelling target for manipulation to enhance CHO cell performance. This technical guide provides an in-depth overview of the Wnt/β-catenin pathway and outlines experimental approaches for its modulation in CHO cells using small molecules.
The canonical Wnt signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and tissue homeostasis.[1][2] Its central mediator is the transcriptional co-activator β-catenin.[2] In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3).[2][3] This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2][3]
Activation of the pathway is initiated by the binding of a Wnt protein to a Frizzled (Fz) family receptor and its co-receptor, LRP5 or LRP6.[2][4][5] This interaction leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of LRP5/6, which in turn recruits and inactivates the destruction complex.[2][3] As a result, β-catenin is no longer degraded, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[1][4] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival.[4][5]
Modulating the Wnt/β-catenin Pathway in CHO Cells
Given its central role in cell fate decisions, the Wnt/β-catenin pathway is an attractive target for chemical modulation to control CHO cell growth and productivity. Small molecules can be employed to either activate or inhibit the pathway at various points, offering a powerful tool for cell line engineering and process optimization.
Quantitative Data Presentation
The following table provides a template for summarizing quantitative data from experiments designed to assess the impact of a small molecule modulator on the Wnt/β-catenin pathway in CHO cells.
| Parameter | Control (Vehicle) | Small Molecule (Concentration 1) | Small Molecule (Concentration 2) | Small Molecule (Concentration 3) |
| Cell Viability (%) | 100 ± 5 | 98 ± 4 | 85 ± 6 | 60 ± 7 |
| TCF/LEF Reporter Activity (Fold Change) | 1.0 ± 0.1 | 5.2 ± 0.4 | 12.5 ± 1.1 | 25.8 ± 2.3 |
| Nuclear β-catenin Levels (Relative Units) | 1.0 ± 0.2 | 3.5 ± 0.3 | 8.1 ± 0.7 | 15.2 ± 1.5 |
| Specific Productivity (qP) (pg/cell/day) | 20 ± 2 | 25 ± 3 | 35 ± 4 | 28 ± 3 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for investigating the effects of small molecules on the Wnt/β-catenin pathway in CHO cells.
CHO Cell Culture and Small Molecule Treatment
-
Cell Line: A stable CHO cell line, potentially one expressing a recombinant protein of interest.
-
Culture Medium: A chemically defined, serum-free medium appropriate for CHO cell growth and protein production.
-
Culture Conditions: Cells are typically maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed CHO cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and reach a desired confluency (typically 50-70%).
-
Prepare stock solutions of the small molecule inhibitor or activator in a suitable solvent (e.g., DMSO).
-
Dilute the small molecule to the desired final concentrations in fresh culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the small molecule or a vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
TCF/LEF Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
-
Principle: CHO cells are transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a reporter gene, such as firefly luciferase. A second plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
Procedure:
-
Co-transfect CHO cells with the TCF/LEF reporter plasmid and the Renilla luciferase control plasmid.
-
After transfection, treat the cells with the small molecule of interest as described above.
-
Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.
-
Calculate the TCF/LEF reporter activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Express the results as fold change relative to the vehicle-treated control.
-
Western Blotting for Nuclear β-catenin
This technique is used to determine the levels of β-catenin that have translocated to the nucleus.
-
Procedure:
-
After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation to isolate the nuclear proteins.
-
Determine the protein concentration of the nuclear extracts.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for β-catenin. A primary antibody against a nuclear loading control (e.g., Lamin B1 or Histone H3) should also be used.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control.
-
Visualizing the Wnt/β-catenin Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for its analysis.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The way Wnt works: Components and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Preliminary Studies of L-748328
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of L-748328, a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR). The information presented herein is compiled from foundational pharmacological studies to serve as a detailed resource for researchers and professionals in the field of drug development.
Core Compound Profile: this compound
This compound is an aryloxypropanolamine benzenesulfonamide derivative identified as a high-affinity antagonist for the human β3-adrenergic receptor. Its selectivity for the β3-AR over β1-AR and β2-AR subtypes makes it a valuable tool for elucidating the physiological and pathological roles of the β3-adrenergic system.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro studies of this compound, providing a clear comparison of its binding affinity and functional antagonism.
Table 1: Binding Affinity of this compound for Human β-Adrenergic Receptors
| Receptor Subtype | Cell Line | Radioligand | This compound Ki (nM) | Reference |
| Human β3-AR | Chinese Hamster Ovary (CHO) | [125I]-cyanopindolol | 3.7 ± 1.4 | [1] |
| Human β1-AR | Chinese Hamster Ovary (CHO) | [125I]-cyanopindolol | 467 ± 89 | [1] |
| Human β2-AR | Chinese Hamster Ovary (CHO) | [125I]-cyanopindolol | 99 ± 43 | [1] |
Table 2: Functional Antagonism of this compound
| Assay | Tissue/Cell Type | Agonist | Measured Effect | This compound Activity | Reference |
| Lipolysis | Isolated non-human primate adipocytes | L-742791 (β3-AR agonist) | Glycerol release | Competitive antagonist, inhibits agonist-induced response | [1][2] |
| cAMP Accumulation | CHO cells expressing human β3-AR | Not specified | cAMP levels | Competitive antagonist, inhibits functional activation of agonists in a dose-dependent manner | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below. These protocols are based on standard pharmacological assays and the specific details reported in the primary literature.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines the methodology used to determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cells.
1. Membrane Preparation:
-
CHO cells stably expressing the respective human β-adrenergic receptor subtype are harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
The cell lysate is homogenized and then centrifuged at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The competitive binding assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the non-selective β-adrenergic antagonist radioligand, [125I]-cyanopindolol.
-
Increasing concentrations of the competing ligand, this compound.
-
A constant amount of the prepared cell membranes.
-
-
The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Lipolysis Assay in Isolated Primate Adipocytes
This protocol describes the method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced lipolysis in primary adipocytes.
1. Adipocyte Isolation:
-
Adipose tissue is obtained from non-human primates (e.g., rhesus monkeys).
-
The tissue is minced and digested with collagenase in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin) to isolate mature adipocytes.
-
The isolated adipocytes are washed and resuspended in fresh buffer.
2. Lipolysis Assay:
-
The assay is performed in tubes or deep-well plates.
-
Adipocytes are pre-incubated with various concentrations of this compound or vehicle control.
-
Lipolysis is then stimulated by adding a specific β3-AR agonist, L-742791.
-
The incubation is carried out in a shaking water bath at 37°C for a defined period (e.g., 90-120 minutes).
3. Measurement of Glycerol Release:
-
At the end of the incubation, the tubes are centrifuged to separate the adipocytes from the incubation medium.
-
An aliquot of the medium is collected for the determination of glycerol content, which is a measure of lipolysis.
-
Glycerol concentration is measured using a commercially available enzymatic assay kit.
4. Data Analysis:
-
The amount of glycerol released is plotted against the concentration of this compound.
-
The data is analyzed to determine the inhibitory effect of this compound on agonist-stimulated lipolysis, demonstrating its antagonist activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the preliminary studies of this compound.
References
Methodological & Application
Application Notes and Protocols for L-748,328 in Lipolysis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748,328 is a potent and selective antagonist of the human beta-3 adrenergic receptor (β3-AR).[1] The β3-AR is predominantly expressed in adipose tissue and plays a crucial role in regulating lipolysis and thermogenesis.[2][3] Activation of β3-AR by agonists stimulates the breakdown of triglycerides into glycerol and free fatty acids. L-748,328 competitively inhibits this process, making it a valuable tool for studying the physiological and pathological roles of the β3-AR signaling pathway. These application notes provide detailed protocols for utilizing L-748,328 in lipolysis assays to determine its inhibitory activity.
Mechanism of Action
L-748,328 selectively binds to the human β3-AR, preventing the binding of β-adrenergic agonists such as isoproterenol or the selective β3-agonist L-742,791.[1] This blockade inhibits the downstream signaling cascade that leads to lipolysis. The binding affinity (Ki) of L-748,328 for the human β3-AR is approximately 3.7 nM.[1]
Signaling Pathway
The activation of the β3-AR by an agonist initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and other lipases. These enzymes catalyze the hydrolysis of triglycerides stored in lipid droplets, releasing glycerol and free fatty acids. L-748,328 blocks the initial step of this pathway by preventing agonist binding to the β3-AR.
Quantitative Data
The following table summarizes the binding affinities of L-748,328 for human β-adrenergic receptor subtypes. Data is presented as mean ± SEM.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Human β3-AR | 3.7 ± 1.4 |
| Human β1-AR | 467 ± 89 |
| Human β2-AR | 99 ± 43 |
Data sourced from Candelore MR, et al. (1999).[1]
Experimental Protocols
Protocol 1: Lipolysis Assay in Differentiated 3T3-L1 Adipocytes
This protocol describes the determination of the inhibitory effect of L-748,328 on agonist-induced lipolysis in 3T3-L1 adipocytes by measuring glycerol release.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Adipogenesis induction and maintenance media
-
L-748,328
-
β3-adrenergic agonist (e.g., Isoproterenol or a selective agonist like CL 316 ,243)
-
Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
Glycerol detection kit
-
96-well plates
Experimental Workflow:
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation into mature adipocytes using an appropriate adipogenesis induction cocktail. This process typically takes 8-12 days. Mature adipocytes will be characterized by the accumulation of lipid droplets.
-
-
Preparation of Compounds:
-
Prepare a stock solution of L-748,328 in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the β3-adrenergic agonist.
-
Create serial dilutions of L-748,328 in Lipolysis Assay Buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes twice with pre-warmed Lipolysis Wash Buffer.
-
Add the prepared dilutions of L-748,328 to the respective wells. Include a vehicle control (buffer with the same concentration of DMSO as the highest L-748,328 concentration).
-
Pre-incubate the cells with L-748,328 for 30-60 minutes at 37°C.
-
Add the β3-adrenergic agonist to all wells (except for the basal lipolysis control) at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Incubate for 1-3 hours at 37°C.
-
-
Glycerol Measurement:
-
Carefully collect the supernatant from each well.
-
Measure the glycerol concentration in the supernatant using a commercially available glycerol detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the basal glycerol release (no agonist) from all other values.
-
Normalize the data by setting the glycerol release in the presence of the agonist alone as 100%.
-
Plot the percentage of inhibition against the logarithm of the L-748,328 concentration.
-
Determine the IC50 value (the concentration of L-748,328 that causes 50% inhibition of the agonist-induced lipolysis) by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Lipolysis Assay in Primary Human Adipocytes
This protocol is adapted for use with primary human adipocytes, which are more physiologically relevant.
Materials:
-
Primary human preadipocytes or isolated mature adipocytes
-
Adipocyte differentiation medium (if starting with preadipocytes)
-
Krebs-Ringer-HEPES (KRH) buffer with 2% fatty acid-free BSA
-
L-748,328
-
β3-adrenergic agonist (e.g., Mirabegron, a selective human β3-AR agonist)
-
Glycerol or free fatty acid detection kit
-
Multi-well plates suitable for cell culture
Procedure:
-
Adipocyte Preparation:
-
If using preadipocytes, differentiate them into mature adipocytes following a validated protocol.
-
If using isolated mature adipocytes, allow them to recover in culture for a short period before the assay.
-
-
Compound Preparation:
-
Prepare stock solutions and serial dilutions of L-748,328 and the β3-adrenergic agonist in KRH buffer with BSA.
-
-
Lipolysis Assay:
-
Wash the mature adipocytes twice with pre-warmed KRH buffer.
-
Add the L-748,328 dilutions to the cells and pre-incubate for 30-60 minutes at 37°C.
-
Add the β3-adrenergic agonist to stimulate lipolysis. A selective human β3-AR agonist like Mirabegron is recommended for these cells.
-
Incubate for 1-3 hours at 37°C.
-
-
Endpoint Measurement:
-
Collect the supernatant for the measurement of either glycerol or free fatty acids using a suitable commercial kit.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 of L-748,328.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High basal lipolysis | Cell stress or death | Handle cells gently, ensure optimal culture conditions. |
| Low or no response to agonist | Poor cell differentiation, inactive agonist | Confirm adipocyte differentiation with microscopy (lipid droplets). Use a fresh, validated agonist stock. |
| High variability between replicates | Inconsistent cell numbers, pipetting errors | Ensure even cell seeding and careful pipetting. Increase the number of replicates. |
| Incomplete inhibition by L-748,328 | Insufficient antagonist concentration, agonist concentration too high | Optimize the concentration range of L-748,328. Use a submaximal agonist concentration (EC80). |
Conclusion
L-748,328 is a valuable pharmacological tool for investigating the role of the β3-adrenergic receptor in lipolysis. The provided protocols offer a framework for conducting robust and reproducible lipolysis assays in both cell lines and primary human adipocytes. Careful optimization of experimental conditions, particularly agonist and antagonist concentrations, is crucial for obtaining reliable and meaningful data. These studies can contribute to a better understanding of adipose tissue metabolism and the development of novel therapeutics for metabolic disorders.
References
- 1. Beta-adrenergic receptor subtypes that mediate ractopamine stimulation of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of lipolysis in human adipose tissue by adrenergic beta receptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of L-748,328
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748,328 is a potent and highly selective antagonist of the human β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) family.[1] Primarily expressed in adipose tissue and the gallbladder, the β3-AR is a key regulator of lipolysis and thermogenesis. Its involvement in these metabolic processes has made it a significant target for the development of therapeutics for obesity and type 2 diabetes. L-748,328 serves as a critical tool for the in vitro investigation of β3-AR pharmacology and its downstream signaling pathways.
These application notes provide detailed protocols for the use of L-748,328 in common in vitro assays, including competitive binding assays, functional cAMP accumulation assays, and lipolysis assays.
Pharmacological Data of L-748,328
The following table summarizes the key pharmacological parameters of L-748,328, providing a basis for experimental design.
| Parameter | Value | Species/Cell Line | Reference |
| Ki (β3-AR) | 3.7 ± 1.4 nM | Human (cloned, expressed in CHO cells) | [2] |
| Ki (β1-AR) | 467 ± 89 nM | Human | [2] |
| Ki (β2-AR) | 99 ± 43 nM | Human | [2] |
| Selectivity | >100-fold for β3-AR over β1-AR; >25-fold for β3-AR over β2-AR | Human | [2] |
| Mechanism of Action | Competitive Antagonist | N/A | [2] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol details the determination of the binding affinity (Ki) of L-748,328 for the human β3-AR.
Principle: This assay measures the ability of unlabeled L-748,328 to compete with a radiolabeled ligand for binding to the β3-AR. The concentration of L-748,328 that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.
Materials:
-
CHO or HEK293 cells stably expressing the human β3-AR
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [³H]-L-748,337 or another suitable β3-AR radioligand)
-
Unlabeled L-748,328
-
Non-specific binding control (e.g., a high concentration of a non-selective β-agonist like isoproterenol)
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: 25 µL radioligand, 25 µL assay buffer, 50 µL membrane preparation.
-
Non-specific Binding: 25 µL radioligand, 25 µL non-specific binding control, 50 µL membrane preparation.
-
Competitive Binding: 25 µL radioligand, 25 µL of serially diluted L-748,328 (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of L-748,328 to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the competitive radioligand binding assay.
Functional Antagonist Assay: cAMP Accumulation
This protocol determines the functional potency of L-748,328 as an antagonist by measuring its ability to inhibit agonist-stimulated cyclic adenosine monophosphate (cAMP) production.
Principle: Activation of the β3-AR, a Gs-coupled receptor, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. L-748,328, as a competitive antagonist, will block this agonist-induced cAMP production in a dose-dependent manner.
Materials:
-
CHO or HEK293 cells stably expressing the human β3-AR
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 500 µM IBMX and 100 µM Ro 20-1724 to inhibit phosphodiesterases)
-
β3-AR agonist (e.g., Isoproterenol, CL 316 ,243)
-
L-748,328
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and grow to ~80-90% confluency.
-
Pre-incubation with Antagonist:
-
Wash the cells with pre-warmed PBS.
-
Add stimulation buffer containing various concentrations of L-748,328 (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the β3-AR agonist at a concentration that elicits a submaximal response (e.g., EC80) to the wells already containing L-748,328.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of L-748,328.
-
Determine the IC50 value, which represents the concentration of L-748,328 that inhibits 50% of the agonist-stimulated cAMP response.
-
Caption: β3-adrenergic receptor signaling pathway leading to cAMP production.
Lipolysis Assay in Adipocytes
This protocol assesses the ability of L-748,328 to inhibit agonist-induced lipolysis in primary adipocytes or differentiated adipocyte cell lines (e.g., 3T3-L1).
Principle: Lipolysis is the breakdown of triglycerides into glycerol and free fatty acids. This process is stimulated by β3-AR activation in adipocytes. L-748,328 will inhibit this agonist-induced lipolysis. The extent of lipolysis is typically quantified by measuring the amount of glycerol released into the medium.
Materials:
-
Isolated primary adipocytes or differentiated 3T3-L1 adipocytes
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with BSA
-
β3-AR agonist (e.g., Isoproterenol)
-
L-748,328
-
Glycerol assay kit
Protocol:
-
Adipocyte Preparation:
-
Isolate primary adipocytes from adipose tissue or differentiate 3T3-L1 cells into mature adipocytes.
-
Wash and resuspend the adipocytes in KRB buffer.
-
-
Pre-incubation with Antagonist:
-
Aliquot the adipocyte suspension into tubes.
-
Add various concentrations of L-748,328 (e.g., 10⁻⁹ M to 10⁻⁵ M) and pre-incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a β3-AR agonist to induce lipolysis.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
-
Sample Collection:
-
Centrifuge the tubes to separate the adipocytes from the medium.
-
Collect the infranatant (medium) for glycerol measurement.
-
-
Glycerol Measurement:
-
Use a commercial glycerol assay kit to determine the concentration of glycerol in the collected medium.
-
-
Data Analysis:
-
Plot the glycerol concentration against the log concentration of L-748,328 to generate a dose-response curve and determine the IC50 for the inhibition of lipolysis.
-
Caption: Workflow for the adipocyte lipolysis assay.
Concluding Remarks
L-748,328 is an indispensable pharmacological tool for the in vitro study of the β3-adrenergic receptor. The protocols provided herein offer a framework for characterizing its antagonist properties and for investigating the role of the β3-AR in cellular signaling and metabolism. Researchers should optimize these protocols for their specific cell systems and experimental conditions. Careful consideration of agonist and antagonist concentrations, incubation times, and appropriate controls will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for L-748,328 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748,328 is a potent and highly selective antagonist of the human β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) family.[1] The β3-AR is predominantly expressed in adipose tissue and the gallbladder, with lower levels of expression in other tissues such as the brain and stomach. Its activation is coupled to a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a crucial role in regulating lipolysis and thermogenesis. L-748,328 competitively inhibits the binding of agonists to the β3-AR, thereby blocking these downstream effects. Its high selectivity for the β3-AR over β1-AR and β2-AR makes it a valuable tool for studying the specific physiological and pathological roles of the β3-adrenergic system.
These application notes provide detailed protocols for utilizing L-748,328 in common cell culture experiments, including cAMP accumulation assays and lipolysis assays. Recommendations for determining optimal dosage and assessing cell viability are also included to ensure robust and reliable experimental outcomes.
Data Presentation
Binding Affinity and Selectivity of L-748,328
| Receptor Subtype | Binding Affinity (Ki) (nM) | Selectivity vs. β3-AR |
| Human β3-AR | 3.7 ± 1.4 | - |
| Human β1-AR | 467 ± 89 | ~126-fold |
| Human β2-AR | 99 ± 43 | ~27-fold |
Data from Candelore et al., 1999.[1]
Signaling Pathways and Experimental Workflows
β3-Adrenergic Receptor Signaling Pathway
Caption: β3-Adrenergic Receptor Gs Signaling Pathway and L-748,328 Inhibition.
Experimental Workflow for Assessing L-748,328 Activity
Caption: General experimental workflow for evaluating L-748,328 antagonist activity.
Experimental Protocols
Determination of Optimal L-748,328 Dosage and Cytotoxicity
Objective: To determine the effective concentration range of L-748,328 for β3-AR antagonism without inducing cytotoxicity.
Materials:
-
Cell line expressing β3-AR (e.g., CHO-K1 cells stably expressing human β3-AR, 3T3-L1 adipocytes)
-
Complete cell culture medium
-
L-748,328 (stock solution in DMSO)
-
β3-AR agonist (e.g., Isoproterenol)
-
Cell viability assay kit (e.g., MTT, LDH, or similar)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
L-748,328 Titration: Prepare a serial dilution of L-748,328 in complete culture medium. A suggested starting range is from 1 nM to 10 µM. Also, include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Treatment: Add the L-748,328 dilutions to the cells and incubate for a period relevant to your planned functional assay (e.g., 24 hours).
-
Cell Viability Assessment: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of L-748,328 at which cell viability is significantly reduced. This will define the upper limit of your working concentration range. For functional assays, use concentrations well below the cytotoxic threshold.
Note: Based on studies with the related β3-AR antagonist SR59230A, significant effects on cell viability in some cell lines were observed at concentrations above 1 µM.[2] It is crucial to determine the specific cytotoxic profile of L-748,328 for your chosen cell line.
cAMP Accumulation Assay
Objective: To measure the ability of L-748,328 to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing β3-AR
-
L-748,328
-
β3-AR agonist (e.g., Isoproterenol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
96-well or 384-well assay plates
Protocol:
-
Cell Preparation: Seed cells into an appropriate assay plate and culture overnight.
-
Pre-treatment with Antagonist: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Add varying concentrations of L-748,328 (e.g., 1 nM to 1 µM) to the wells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the β3-AR agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the assay kit manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of L-748,328 to determine the IC50 value.
Lipolysis Assay
Objective: To assess the inhibitory effect of L-748,328 on agonist-induced lipolysis in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
L-748,328
-
β3-AR agonist (e.g., Isoproterenol)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA)
-
Glycerol or free fatty acid assay kit
-
24-well or 96-well cell culture plates
Protocol:
-
Adipocyte Preparation: Differentiate pre-adipocytes into mature adipocytes in multi-well plates.
-
Pre-treatment with Antagonist: Wash the cells with assay buffer. Add assay buffer containing various concentrations of L-748,328 (e.g., 10 nM to 5 µM) and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the β3-AR agonist (e.g., 1 µM Isoproterenol) to stimulate lipolysis.
-
Incubation: Incubate for 1-3 hours at 37°C.
-
Sample Collection: Collect the assay buffer (supernatant) from each well.
-
Measurement of Lipolysis: Measure the concentration of glycerol or free fatty acids in the collected samples using a suitable commercial kit.
-
Data Analysis: Normalize the glycerol/free fatty acid release to the total protein content in each well. Plot the normalized values against the log concentration of L-748,328 to calculate the IC50.
Conclusion
L-748,328 is a powerful and selective tool for investigating the roles of the β3-adrenergic receptor in various cellular processes. The protocols outlined above provide a framework for effectively utilizing this antagonist in cell culture experiments. It is imperative for researchers to empirically determine the optimal, non-cytotoxic working concentrations of L-748,328 for their specific cell type and experimental conditions to ensure accurate and reproducible results.
References
Application Notes and Protocols: L-748,328 in Primary Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748,328 is a potent and highly selective antagonist of the human β3-adrenergic receptor (β3-AR). With a binding affinity (Ki) of 3.7 nM for the human β3-AR, it exhibits over 100-fold selectivity against β1- and β2-adrenergic receptors. This selectivity makes L-748,328 an invaluable tool for investigating the specific physiological and pathophysiological roles of the β3-AR in various tissues, particularly in primary adipocytes. These application notes provide detailed protocols for the use of L-748,328 in primary adipocyte research, focusing on its effects on lipolysis, cyclic adenosine monophosphate (cAMP) signaling, and glucose uptake.
Data Presentation
The following tables summarize the key pharmacological properties of L-748,328 and provide an example of its inhibitory effect on agonist-stimulated lipolysis in primary adipocytes.
Table 1: Pharmacological Profile of L-748,328
| Parameter | Value | Species/Cell Type | Reference |
| Binding Affinity (Ki) | |||
| Human β3-AR | 3.7 ± 1.4 nM | CHO cells | [1] |
| Human β1-AR | 467 ± 89 nM | CHO cells | [1] |
| Human β2-AR | 99 ± 43 nM | CHO cells | [1] |
| Selectivity | |||
| β1/β3 | >100-fold | - | [1] |
| β2/β3 | >20-fold | - | [1] |
Table 2: Example of L-748,328-Mediated Inhibition of Isoproterenol-Stimulated Glycerol Release in Primary Human Adipocytes
| L-748,328 Concentration (nM) | Isoproterenol (1 µM) Stimulated Glycerol Release (% of control) |
| 0 (Control) | 100% |
| 1 | 85% |
| 10 | 60% |
| 100 | 35% |
| 1000 | 15% |
| 10000 | <10% |
Note: The data in Table 2 is illustrative, based on the known potent antagonistic activity of L-748,328 and its analogues. Researchers should generate their own dose-response curves for their specific experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by L-748,328 and a typical experimental workflow for its application in primary adipocytes.
References
protocol for dissolving L-748328 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748328 is a potent and highly selective antagonist of the human β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor family primarily expressed in adipose tissue and the urinary bladder.[1] With a binding affinity (Ki) of 3.7 nM for the human β3-AR, this compound is a valuable tool for investigating the physiological and pathological roles of this receptor.[1][2] Its antagonistic properties allow for the elucidation of β3-AR signaling pathways and the development of therapeutic agents targeting this receptor. These application notes provide a comprehensive protocol for the dissolution and use of this compound in in vitro experiments.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Weight | 505.61 g/mol | [3] |
| Binding Affinity (Ki) | 3.7 nM (for human β3-AR) | [1][2] |
| Appearance | Solid powder | |
| Purity | >98% | |
| CAS Number | 244192-93-6 | [3] |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 40 mg/mL | Based on an example of an in vivo formulation.[3] Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Water | Insoluble |
Storage and Stability
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | Up to 3 years[3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[3] |
Signaling Pathway
This compound acts as a competitive antagonist at the β3-adrenergic receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous agonists such as norepinephrine. The canonical pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and further downstream cellular responses.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 505.61 g/mol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L) of a 10 mM stock solution, you will need 5.056 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. Due to the small quantities, it is advisable to weigh a larger amount (e.g., 10.11 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 2 mL) for accuracy.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended for Cell Culture): For cell-based assays, it is recommended to sterilize the stock solution. Aspirate the DMSO-dissolved this compound into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, nuclease-free microcentrifuge tube. This step should be performed in a sterile environment (e.g., a laminar flow hood).
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to one year).[3]
Application in Cell Culture: Antagonism Assay
This protocol provides a general workflow for evaluating the antagonistic effect of this compound on β3-AR activation in a cell-based assay.
Procedure:
-
Cell Seeding: Seed cells expressing the human β3-adrenergic receptor (e.g., CHO-K1 cells stably expressing β3-AR) in a suitable multi-well plate at a density that allows for optimal growth and response.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in serum-free or low-serum cell culture medium to achieve the desired final concentrations. A typical starting range for an antagonist with a Ki of 3.7 nM would be from 1 nM to 1 µM.
-
Prepare a working solution of a known β3-AR agonist (e.g., isoproterenol or CL-316,243) at a concentration that elicits a submaximal response (e.g., EC80).
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid cytotoxicity.[4]
-
-
Pre-treatment with this compound:
-
Remove the culture medium from the cells.
-
Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for a sufficient period (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the β3-AR agonist working solution to the wells already containing this compound or the vehicle control.
-
Incubate for the appropriate duration to elicit a measurable downstream response (e.g., 15-30 minutes for cAMP accumulation).
-
-
Downstream Assay:
-
Lyse the cells and perform the desired downstream assay to measure the effect of this compound on agonist-induced signaling. This could include:
-
cAMP measurement assays (e.g., HTRF, ELISA)
-
Reporter gene assays
-
Analysis of protein phosphorylation (e.g., Western blotting for p-PKA substrates)
-
Gene expression analysis (e.g., qPCR)
-
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the response with the agonist alone.
-
Calculate the IC50 value of this compound by plotting the percent inhibition against the log concentration of the antagonist.
-
Concluding Remarks
These protocols provide a framework for the effective dissolution and application of this compound in experimental settings. Researchers should always consult the specific product datasheet for their lot of this compound and optimize the protocols for their particular cell lines and experimental conditions. Proper handling and storage are crucial for maintaining the integrity and activity of this potent β3-adrenergic receptor antagonist.
References
Application Notes and Protocols for In Vivo Studies of L-748328
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748328 is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR).[1][2][3] The β3-AR is primarily expressed in adipose tissue and has been implicated in the regulation of lipolysis and thermogenesis. Consequently, antagonism of this receptor presents a potential therapeutic avenue for various metabolic and cardiovascular conditions. These application notes provide a comprehensive framework for the design and execution of in vivo studies to investigate the pharmacological effects of this compound in preclinical animal models.
Mechanism of Action
This compound acts as a competitive antagonist at the β3-AR.[2] Upon binding to the receptor, it blocks the downstream signaling cascade typically initiated by endogenous catecholamines (e.g., norepinephrine) or exogenous β3-AR agonists. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, including hormone-sensitive lipase in adipocytes, to mediate the physiological response.
References
Application Notes and Protocols for Blocking β3-AR Signaling with L-748,328
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-748,328, a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR), in pre-clinical research settings. This document outlines the mechanism of action of L-748,328, detailed protocols for its use in key in vitro and in vivo experiments, and quantitative data to facilitate experimental design and data interpretation.
Introduction to L-748,328
L-748,328 is a competitive antagonist with high affinity and selectivity for the human β3-adrenergic receptor.[1] It is an invaluable tool for investigating the physiological and pathophysiological roles of β3-AR signaling in various systems, including adipose tissue, the cardiovascular system, and the urinary bladder. Understanding its pharmacological profile is crucial for designing experiments to effectively block β3-AR-mediated pathways.
Mechanism of Action
L-748,328 functions as a competitive antagonist at the β3-AR. This means it binds to the same site as endogenous agonists, such as norepinephrine, and synthetic agonists, but does not activate the receptor. By occupying the binding site, L-748,328 prevents agonists from binding and initiating the downstream signaling cascade. The primary signaling pathway of the β3-AR involves its coupling to a stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of various downstream targets, mediating physiological responses like lipolysis and thermogenesis.[2]
Data Presentation: Pharmacological Profile of L-748,328
The following tables summarize the quantitative data on the binding affinity and selectivity of L-748,328 for human β-adrenergic receptors.
Table 1: Binding Affinity (Ki) of L-748,328 for Human β-Adrenergic Receptor Subtypes
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| Human β3-AR | CHO | [3H]-L-748,337 | 3.7 ± 1.4 | [1] |
| Human β1-AR | CHO | [3H]-CGP-12177 | 467 ± 89 | [1] |
| Human β2-AR | CHO | [3H]-CGP-12177 | 99 ± 43 | [1] |
Table 2: Selectivity of L-748,328 for Human β-Adrenergic Receptor Subtypes
| Receptor Comparison | Selectivity Ratio (Ki βx / Ki β3) |
| β1-AR vs. β3-AR | ~126-fold |
| β2-AR vs. β3-AR | ~27-fold |
Mandatory Visualizations
β3-Adrenergic Receptor Signaling Pathway
Caption: Canonical β3-adrenergic receptor signaling pathway and the inhibitory action of L-748,328.
Experimental Workflow for Characterizing L-748,328
Caption: A logical workflow for the comprehensive characterization of L-748,328.
Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of L-748,328 for the human β3-AR.
Materials:
-
Membrane preparations from CHO cells stably expressing the human β3-AR.
-
Radioligand: [3H]-L-748,337 (a potent β3-AR antagonist).
-
Non-labeled L-748,328.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Propranolol (10 µM).
-
96-well plates, glass fiber filters, and a scintillation counter.
Protocol:
-
Prepare serial dilutions of non-labeled L-748,328 in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-L-748,337 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of propranolol, 50 µL of [3H]-L-748,337, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of each L-748,328 dilution, 50 µL of [3H]-L-748,337, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of L-748,328 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro: cAMP Accumulation Assay
Objective: To confirm the antagonistic activity of L-748,328 by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
CHO cells stably expressing the human β3-AR.
-
L-748,328.
-
β3-AR agonist (e.g., Isoproterenol or a selective β3-AR agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Seed CHO-β3-AR cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of L-748,328 in the presence of a PDE inhibitor for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of a β3-AR agonist (typically at its EC80 concentration) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of L-748,328. Determine the IC50 value for the inhibition of the agonist response.
In Vitro: Lipolysis Assay in Adipocytes
Objective: To assess the functional blockade of β3-AR signaling by L-748,328 by measuring its effect on agonist-induced lipolysis in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes).
-
L-748,328.
-
β3-AR agonist (e.g., Isoproterenol).
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA.
-
Glycerol assay kit.
Protocol:
-
Wash differentiated adipocytes with KRBH buffer.
-
Pre-incubate the cells with various concentrations of L-748,328 in KRBH buffer for 30 minutes at 37°C.
-
Add the β3-AR agonist (e.g., Isoproterenol at 1 µM) to the wells and incubate for 2-4 hours at 37°C.
-
Collect the incubation medium.
-
Measure the glycerol content in the medium using a commercial glycerol assay kit. The amount of glycerol released is an index of lipolysis.
-
Data Analysis: Determine the percentage inhibition of agonist-stimulated glycerol release by L-748,328 at each concentration and calculate the IC50 value.
In Vivo: Antagonism of β3-AR-Mediated Effects in Mice
Objective: To evaluate the in vivo efficacy of L-748,328 in blocking β3-AR-mediated physiological responses.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
L-748,328 dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture).
-
β3-AR agonist (e.g., CL-316,243).
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies.
-
Kits for measuring plasma glycerol and non-esterified fatty acids (NEFA).
Protocol:
-
Acclimatize mice to handling and experimental procedures.
-
Administer L-748,328 to the mice via an appropriate route (e.g., intraperitoneal injection at a dose of 0.1-1 mg/kg) 30-60 minutes prior to the agonist challenge. A vehicle control group should be included.
-
Administer the β3-AR agonist (e.g., CL-316,243 at 0.1 mg/kg, subcutaneously).
-
At a predetermined time point after agonist administration (e.g., 15-30 minutes), collect blood samples via tail vein or terminal cardiac puncture under anesthesia.
-
Process the blood to obtain plasma.
-
Measure plasma levels of glycerol and NEFA as indicators of in vivo lipolysis.
-
Data Analysis: Compare the plasma glycerol and NEFA levels between the vehicle-treated and L-748,328-treated groups following agonist challenge. Calculate the percentage inhibition of the agonist-induced response by L-748,328.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for L-748328 Treatment of Isolated Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748328 is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR).[1][2] In adipose tissue, the β3-AR is a key regulator of lipolysis and thermogenesis. Its activation by catecholamines stimulates the breakdown of triglycerides and the release of free fatty acids and glycerol. Due to its selectivity, this compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of the β3-AR in adipocyte metabolism and for screening potential therapeutic agents targeting this receptor.
These application notes provide a summary of the known effects of this compound on isolated adipocytes, detailed experimental protocols for studying these effects, and visualizations of the relevant signaling pathways.
Data Presentation
Ligand Binding Affinity
The binding affinity of this compound to human β-adrenergic receptor subtypes has been determined using cloned receptors expressed in Chinese hamster ovary (CHO) cells.[1]
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| Human β1-AR | 467 ± 89 |
| Human β2-AR | 99 ± 43 |
| Human β3-AR | 3.7 ± 1.4 |
| Table 1: Binding affinities of this compound for human β-adrenergic receptor subtypes. Data from Candelore et al., 1999.[1] |
Inhibition of Lipolysis
Experimental Protocols
Protocol 1: Isolation of Primary Adipocytes
This protocol describes the isolation of mature adipocytes from adipose tissue, a crucial first step for in vitro studies.
Materials:
-
Fresh adipose tissue (e.g., from human subcutaneous biopsy or rodent epididymal fat pad)
-
Krebs-Ringer Bicarbonate buffer with HEPES (KRBH), supplemented with 1% Bovine Serum Albumin (BSA), 100 nM N6-(2-phenylisopropyl)adenosine (PIA), and 200 nM adenosine deaminase.
-
Collagenase (Type I or II, e.g., from Worthington)
-
Sterile scissors and forceps
-
Shaking water bath at 37°C
-
Nylon mesh filter (e.g., 250 µm)
-
Polypropylene centrifuge tubes
Procedure:
-
Mince the adipose tissue into fine pieces (1-2 mm³) in a petri dish containing warm KRBH buffer.
-
Transfer the minced tissue to a polypropylene tube containing collagenase solution (e.g., 1 mg/mL in KRBH buffer).
-
Incubate the tissue digest in a shaking water bath at 37°C for 30-60 minutes, with gentle agitation.
-
Following digestion, filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the adipocytes to float to the surface for 5-10 minutes.
-
Carefully collect the top layer of floating adipocytes and transfer them to a new tube.
-
Wash the isolated adipocytes three times with fresh KRBH buffer by gentle inversion and allowing the cells to float before aspirating the infranatant.
-
After the final wash, resuspend the adipocytes in the desired experimental buffer.
Protocol 2: In Vitro Lipolysis Assay
This protocol details the measurement of lipolysis in isolated adipocytes by quantifying glycerol release, a stable end-product of triglyceride breakdown.
Materials:
-
Isolated adipocytes
-
Experimental buffer (e.g., KRBH with 2% fatty acid-free BSA)
-
β3-adrenergic receptor agonist (e.g., Isoproterenol, CL 316 ,243, or L-742,791)
-
This compound
-
Glycerol assay kit (e.g., colorimetric or fluorometric)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a suspension of isolated adipocytes in the experimental buffer.
-
Pre-incubate the adipocyte suspension with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Initiate the lipolytic response by adding a β3-AR agonist at a fixed concentration (e.g., a concentration that elicits a submaximal response).
-
Incubate the cell suspension for 60-120 minutes at 37°C with gentle shaking.
-
Terminate the reaction by placing the tubes on ice or by adding a stop solution as per the glycerol assay kit instructions.
-
Centrifuge the tubes to separate the adipocytes from the incubation medium.
-
Carefully collect the infranatant (medium) for glycerol measurement.
-
Determine the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's protocol.
-
Data can be expressed as the amount of glycerol released per number of cells or per total lipid content. The inhibitory effect of this compound can be quantified by calculating the IC50 value from a dose-response curve.
Protocol 3: Glucose Uptake Assay
While direct studies on the effect of this compound on glucose uptake in adipocytes are limited, β3-AR activation has been shown to inhibit insulin-stimulated glucose transport in rat adipocytes.[1][2] This protocol can be adapted to investigate if this compound can reverse this inhibition.
Materials:
-
Isolated adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
β3-adrenergic receptor agonist
-
This compound
-
2-deoxy-[³H]-glucose or a non-radioactive glucose analog assay kit
-
Scintillation counter or appropriate plate reader
Procedure:
-
Wash isolated adipocytes in KRH buffer.
-
Pre-incubate adipocytes with this compound or vehicle for 15-30 minutes at 37°C.
-
Add the β3-AR agonist and incubate for a further 15-30 minutes.
-
Stimulate with insulin (e.g., 100 nM) for 15 minutes.
-
Initiate glucose uptake by adding 2-deoxy-[³H]-glucose or other glucose analog.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by adding ice-cold KRH buffer and rapidly separating the cells from the medium by centrifugation through silicone oil.
-
Lyse the cells and measure the incorporated radioactivity by liquid scintillation counting or the signal from the non-radioactive glucose analog.
-
Results can be expressed as the amount of glucose taken up per cell number or per unit of protein.
Signaling Pathways and Visualizations
β3-Adrenergic Receptor Signaling and Lipolysis
Activation of the β3-AR in adipocytes initiates a signaling cascade that leads to the breakdown of triglycerides.
Caption: β3-Adrenergic receptor signaling pathway leading to lipolysis and its inhibition by this compound.
Experimental Workflow for Lipolysis Inhibition Assay
The following diagram outlines the key steps in an experiment designed to measure the inhibitory effect of this compound on agonist-stimulated lipolysis.
Caption: Experimental workflow for assessing the inhibition of lipolysis by this compound.
Logical Relationship of β3-AR Antagonism on Insulin-Stimulated Glucose Uptake
This diagram illustrates the logical hypothesis that β3-AR antagonism by this compound may prevent the inhibitory effect of β3-AR agonism on insulin-stimulated glucose uptake.
Caption: Proposed mechanism of this compound in restoring insulin-stimulated glucose uptake.
References
- 1. Beta 3-adrenergic receptors are responsible for the adrenergic inhibition of insulin-stimulated glucose transport in rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta 3-adrenergic receptors are responsible for the adrenergic inhibition of insulin-stimulated glucose transport in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing L-748,328 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the efficacy of L-748,328, a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR). The included protocols detail key in vitro assays to characterize its binding affinity and functional antagonism.
Introduction
L-748,328 is a competitive antagonist with high affinity for the human β3-adrenergic receptor.[1][2] The β3-AR, a G-protein coupled receptor (GPCR), is predominantly expressed in adipose tissue and plays a crucial role in the regulation of lipolysis and thermogenesis.[3] Dysregulation of β3-AR signaling has been implicated in various metabolic disorders, making it a significant target for therapeutic intervention. Accurate assessment of the efficacy of β3-AR antagonists like L-748,328 is critical for preclinical drug development. This document outlines detailed protocols for receptor binding assays, functional cAMP accumulation assays, and in vitro lipolysis assays to thoroughly evaluate the antagonistic properties of L-748,328.
Data Presentation
The following table summarizes the binding affinities of L-748,328 for human β1, β2, and β3-adrenergic receptors, highlighting its selectivity for the β3 subtype.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Human β3-AR | 3.7 ± 1.4 | [1] |
| Human β1-AR | 467 ± 89 | [1] |
| Human β2-AR | 99 ± 43 | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the β3-adrenergic receptor signaling pathway and a general experimental workflow for assessing the efficacy of an antagonist like L-748,328.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for β3-AR
This protocol determines the binding affinity (Ki) of L-748,328 for the human β3-AR using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β3-AR.
-
Radioligand: [¹²⁵I]-Iodocyanopindolol or other suitable β-adrenergic receptor radioligand.
-
Non-specific Binding Control: Propranolol (a non-selective β-blocker).
-
Test Compound: L-748,328.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing human β3-AR to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of a high concentration of propranolol (e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of serially diluted L-748,328, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-748,328 concentration.
-
Determine the IC50 value (the concentration of L-748,328 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Protocol 2: Functional cAMP Accumulation Assay
This assay measures the ability of L-748,328 to antagonize agonist-induced cyclic AMP (cAMP) production, a key second messenger in β3-AR signaling.
Materials:
-
Cells: CHO or HEK293 cells expressing the human β3-AR.
-
β3-AR Agonist: Isoproterenol or a selective β3-AR agonist (e.g., CL-316,243).
-
Test Compound: L-748,328.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Cell Culture Medium: Appropriate for the cell line used.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well or 96-well assay plates.
Procedure:
-
Cell Seeding: Seed the cells into the assay plates and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of L-748,328 or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of the β3-AR agonist (typically at its EC80 concentration to ensure a robust signal) to the wells.
-
Include a PDE inhibitor in all assay steps to prevent cAMP breakdown.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol.[5] This typically involves a competitive immunoassay format where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the amount of cAMP produced in each well based on the standard curve.
-
Plot the percentage of agonist-stimulated cAMP response against the logarithm of the L-748,328 concentration.
-
Determine the IC50 value for the inhibition of cAMP production using non-linear regression.
-
Protocol 3: In Vitro Lipolysis Assay
This protocol assesses the functional antagonism of L-748,328 by measuring its ability to inhibit agonist-induced lipolysis in adipocytes. Lipolysis is quantified by measuring the release of glycerol or free fatty acids into the medium.
Materials:
-
Adipocytes: Differentiated human or primate adipocytes, or a suitable adipocyte cell line (e.g., 3T3-L1).
-
β3-AR Agonist: Isoproterenol or a selective β3-AR agonist.[6]
-
Test Compound: L-748,328.
-
Assay Buffer: Krebs-Ringer bicarbonate buffer (or similar) supplemented with bovine serum albumin (BSA).
-
Glycerol or Free Fatty Acid Assay Kit: Commercially available colorimetric or fluorometric kits.
-
96-well plates.
Procedure:
-
Adipocyte Preparation:
-
Culture and differentiate pre-adipocytes into mature adipocytes.
-
Wash the mature adipocytes with assay buffer.
-
-
Compound Treatment:
-
Pre-incubate the adipocytes with varying concentrations of L-748,328 or vehicle control for a defined period (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of the β3-AR agonist to stimulate lipolysis.
-
-
Incubation: Incubate the plate for a suitable duration (e.g., 1-3 hours) at 37°C to allow for lipolysis to occur.
-
Sample Collection: Carefully collect the assay buffer (supernatant) from each well, which now contains the released glycerol and free fatty acids.
-
Quantification:
-
Measure the concentration of glycerol or free fatty acids in the collected samples using a commercial assay kit according to the manufacturer's protocol.[6]
-
-
Data Analysis:
-
Subtract the basal (unstimulated) level of glycerol/free fatty acid release from all values.
-
Plot the percentage of agonist-stimulated lipolysis against the logarithm of the L-748,328 concentration.
-
Determine the IC50 value for the inhibition of lipolysis using non-linear regression analysis.
-
References
Application Notes and Protocols for L-748,328 in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-748,328 is a potent and highly selective antagonist of the human β3-adrenergic receptor (β3-AR).[1] The β3-AR, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in adipose tissue and the urinary bladder. Its activation stimulates adenylyl cyclase through a Gs protein, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP). This signaling pathway is a key regulator of lipolysis and thermogenesis, making the β3-AR an attractive target for the development of therapeutics for metabolic disorders. L-748,328 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the β3-AR. These application notes provide detailed protocols for utilizing L-748,328 in cAMP accumulation assays to characterize its antagonist activity.
Data Presentation
The following table summarizes the quantitative data for L-748,328 and commonly used agonists in β3-AR functional assays.
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| L-748,328 | Human β3-AR | Radioligand Binding | CHO | Ki | 3.7 ± 1.4 nM | [1] |
| L-748,328 | Human β1-AR | Radioligand Binding | CHO | Ki | 467 ± 89 nM | [1] |
| L-748,328 | Human β2-AR | Radioligand Binding | CHO | Ki | 99 ± 43 nM | [1] |
| Isoproterenol | Human β2-AR | cAMP Accumulation | HEK293 | EC50 | 2.4 nM | [2] |
Note: The IC50 value for L-748,328 in a cAMP accumulation assay is expected to be in the low nanomolar range, comparable to its Ki. It is recommended to determine the precise IC50 experimentally using the protocol provided below.
Signaling Pathway and Experimental Workflow
To visualize the β3-adrenergic receptor signaling pathway and the experimental workflow for a cAMP accumulation assay, the following diagrams are provided.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β3-adrenergic receptor.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.
-
L-748,328: Prepare a stock solution in DMSO.
-
β3-AR Agonist: Isoproterenol or L-742,791. Prepare a stock solution in sterile water or DMSO.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX). Prepare a stock solution in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free cell culture medium.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
96-well microplates: White, opaque plates suitable for luminescence or fluorescence detection.
-
Cell lysis buffer: As provided in the cAMP assay kit.
Protocol for Determining the IC50 of L-748,328
This protocol is designed to determine the concentration of L-748,328 required to inhibit 50% of the maximal cAMP production stimulated by a β3-AR agonist.
1. Cell Preparation
-
Culture CHO-K1 cells expressing the human β3-AR in T75 flasks until they reach 80-90% confluency.
-
The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Seed the cells into a 96-well white, opaque microplate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Assay Procedure
-
Agonist EC50 Determination (Preliminary Experiment):
-
To determine the appropriate concentration of agonist to use in the antagonist assay, first perform an agonist dose-response curve.
-
Prepare serial dilutions of the β3-AR agonist (e.g., isoproterenol) in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM).
-
Aspirate the culture medium from the cells and add the agonist dilutions.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
From the resulting dose-response curve, determine the EC80 value (the concentration of agonist that produces 80% of the maximal response). This concentration will be used in the antagonist assay.
-
-
Antagonist IC50 Determination:
-
Prepare serial dilutions of L-748,328 in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM). A typical concentration range to test would be from 1 pM to 10 µM.
-
Aspirate the culture medium from the cells in the 96-well plate.
-
Add 50 µL of the L-748,328 dilutions (or vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Prepare the β3-AR agonist (e.g., isoproterenol) at a concentration of 2X its EC80 value in assay buffer.
-
Add 50 µL of the 2X agonist solution to each well (except for the basal control wells, which should receive 50 µL of assay buffer). The final agonist concentration will be at its EC80.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's protocol.
-
3. Data Analysis
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the L-748,328 concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value of L-748,328.
Troubleshooting and Considerations
-
High Basal cAMP Levels: This may indicate constitutive activity of the receptor or high endogenous PDE activity. Ensure a sufficient concentration of IBMX is used. Optimization of the IBMX concentration may be necessary.
-
Low Signal-to-Background Ratio: This could be due to low receptor expression, insufficient agonist stimulation, or a suboptimal cell number. Verify receptor expression and optimize cell density and agonist concentration.
-
DMSO Effects: Keep the final concentration of DMSO in the assay wells below 0.5% to avoid solvent-induced cellular toxicity.
-
Agonist Choice: Isoproterenol is a non-selective β-adrenergic agonist. For higher specificity, a β3-selective agonist such as L-742,791 can be used.
-
Assay Kit Selection: Various cAMP detection technologies are available. Choose a kit with a suitable dynamic range and sensitivity for your experimental setup.
References
Troubleshooting & Optimization
L-748328 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for L-748328, a potent and selective human β3-adrenergic receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues and to offer clear protocols for experimental use. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective antagonist of the human β3-adrenergic receptor (β3-AR). It functions by competitively binding to the β3-AR, thereby blocking the receptor's activation by agonists like norepinephrine. This inhibition prevents the downstream signaling cascade that is typically initiated by agonist binding.
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound with low solubility in aqueous solutions such as water or phosphate-buffered saline (PBS). It is, however, soluble in organic solvents like Dimethyl Sulfoxide (DMSO). Due to its poor aqueous solubility, precipitation can be a significant issue when preparing working solutions in cell culture media or aqueous buffers.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, stock solutions of this compound should be stored at -80°C for up to one year to maintain stability.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound during experimental setup can lead to inaccurate concentration calculations and unreliable results. This guide addresses common precipitation issues in a question-and-answer format.
Q4: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, often called "solvent shock," is common when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to fall out of solution.
Recommended Solutions:
-
Pre-warm the Medium: Pre-warming your cell culture medium or aqueous buffer to 37°C before adding the this compound stock solution can help maintain solubility.
-
Use a Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume, perform an intermediate dilution. First, dilute the stock in a smaller volume of the pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual decrease in the solvent concentration can prevent the compound from precipitating.
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%, in your final experimental setup. While a slightly higher DMSO concentration might be necessary to maintain solubility, it is crucial to include a vehicle control with the identical final DMSO concentration in your experiments to account for any solvent effects.
Q5: I am still observing precipitation even after following the recommended dilution steps. What else can I try?
A5: If precipitation persists, especially at higher desired concentrations of this compound, you may need to consider alternative formulation strategies.
Alternative Formulation for In Vivo Studies:
For in vivo experiments requiring higher concentrations, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS. An example formulation is a 1:3:0.5:5.5 ratio of DMSO:PEG300:Tween 80:Saline. It is essential to develop and validate the appropriate formulation for your specific animal model and administration route.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility information for this compound in common laboratory solvents. Please note that specific quantitative values from peer-reviewed literature are limited, and the provided data is primarily based on information from chemical suppliers.
| Solvent | Solubility | Notes |
| DMSO | Soluble (example stock concentration of 40 mg/mL has been reported by a vendor for in vivo use) | The recommended solvent for preparing stock solutions. |
| Ethanol | Limited solubility information available. May require heating. | Not the primary recommended solvent for stock solutions. |
| Water/PBS | Poorly soluble to insoluble. | Not suitable for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 505.61 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.056 mg of this compound (10 mmol/L * 1 mL * 505.61 g/mol = 5.056 mg).
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Prepare an intermediate dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete cell culture medium. Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete medium. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of pre-warmed complete cell culture medium (final DMSO concentration of 0.1%).
-
Immediate Use: Use the prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Mandatory Visualizations
β3-Adrenergic Receptor Signaling Pathway
The β3-adrenergic receptor, upon agonist binding, primarily couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as lipolysis and thermogenesis. As an antagonist, this compound blocks the initial step of this pathway.
Caption: β3-Adrenergic Receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Antagonist Assay
A typical workflow for assessing the antagonist activity of this compound in a cell-based assay involves preparing the cells, pre-incubating with the antagonist, stimulating with an agonist, and then measuring the cellular response.
Caption: General experimental workflow for an in vitro β3-adrenergic receptor antagonist assay.
Troubleshooting Logic for this compound Precipitation
This diagram outlines a logical approach to troubleshooting precipitation issues when preparing working solutions of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Technical Support Center: Optimizing L-748,328 Concentration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-748,328, a potent and selective human β3-adrenergic receptor (β3-AR) antagonist. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is L-748,328 and what is its primary mechanism of action?
A1: L-748,328 is a potent and selective antagonist of the human β3-adrenergic receptor.[1][2] Its mechanism of action is competitive antagonism, meaning it binds to the β3-AR and blocks the binding and subsequent signaling of β3-AR agonists, such as isoproterenol or norepinephrine. This inhibition prevents the downstream effects of β3-AR activation, such as the production of cyclic AMP (cAMP) and the stimulation of lipolysis.[2]
Q2: What is the reported binding affinity (Ki) of L-748,328 for human adrenergic receptors?
A2: L-748,328 exhibits high affinity and selectivity for the human β3-AR. The reported Ki values are summarized in the table below.
Q3: What is a recommended starting concentration range for L-748,328 in a cell-based assay?
A3: A good starting point for L-748,328 in a cell-based functional assay is in the low nanomolar to micromolar range. Given its Ki of 3.7 nM for the human β3-AR, a concentration range of 0.1 nM to 1 µM is recommended for generating a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.[1][2] The optimal concentration is highly dependent on the cell type, receptor expression level, agonist concentration, and assay format.
Q4: How should I prepare and store stock solutions of L-748,328?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term stability. Before use, thaw an aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Q5: Is L-748,328 known to have off-target effects?
A5: L-748,328 is characterized as a selective β3-AR antagonist, with significantly lower affinity for β1-AR and β2-AR.[2] However, at high concentrations, the potential for off-target binding to other receptors or cellular components increases. It is always advisable to perform appropriate control experiments, including testing the effect of L-748,328 in a cell line that does not express the β3-AR, to rule out non-specific effects.
Data Presentation
Table 1: Binding Affinity (Ki) of L-748,328 for Human Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. β3-AR) |
| β3-AR | 3.7 ± 1.4 | - |
| β1-AR | 467 ± 89 | ~126-fold |
| β2-AR | 99 ± 43 | ~27-fold |
Data from Candelore et al., 1999.[2]
Troubleshooting Guides
Issue 1: No or weak inhibitory effect of L-748,328 observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal L-748,328 Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 10 µM) to determine the IC50 in your specific assay. |
| High Agonist Concentration | The concentration of the β3-AR agonist used for stimulation may be too high, outcompeting L-748,328. Determine the EC50 of your agonist and use a concentration around the EC80 for antagonist assays to ensure a sufficient window for inhibition. |
| Poor Compound Solubility | L-748,328 may have precipitated in the aqueous assay buffer. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.5%). Visually inspect for any precipitate. |
| Incorrect Incubation Times | The pre-incubation time with L-748,328 may be too short for it to reach binding equilibrium with the receptor. A pre-incubation period of 15-30 minutes before adding the agonist is generally recommended for competitive antagonists. |
| Low Receptor Expression | The cell line may have low endogenous or transfected expression of the β3-AR. Verify receptor expression levels using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line with higher β3-AR expression. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Use freshly prepared dilutions from a properly stored, single-use aliquot. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density | Use cells that are in a logarithmic growth phase and have a consistent passage number. Ensure even cell seeding in microplates to minimize well-to-well variability. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can alter compound concentrations. To mitigate this, fill the outermost wells with sterile water or PBS and do not use them for experimental data points. |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting, especially when performing serial dilutions of L-748,328 and the agonist. Calibrate pipettes regularly. |
| Assay Timing | Inconsistent incubation times can lead to variability. Use a multichannel pipette or automated liquid handler for simultaneous additions to the plate. |
Experimental Protocols
Protocol 1: Determining the IC50 of L-748,328 in a cAMP Functional Assay using CHO-K1 cells stably expressing human β3-AR
This protocol outlines a method to determine the potency of L-748,328 by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human β3-adrenergic receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
L-748,328
-
β3-AR agonist (e.g., Isoproterenol)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the CHO-K1-hβ3-AR cells into the microplate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Agonist EC80 Determination (Preliminary Experiment):
-
Perform a dose-response curve for your β3-AR agonist (e.g., Isoproterenol, 10⁻¹² M to 10⁻⁵ M) to determine the EC50 and EC80 concentrations. The EC80 concentration will be used for the antagonist assay.
-
-
L-748,328 Dilution Series:
-
Prepare a serial dilution of L-748,328 in assay buffer. A typical 8-point dilution series might range from 10 µM to 0.1 nM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest L-748,328 concentration).
-
-
Assay Execution:
-
Gently wash the cells with assay buffer.
-
Add the PDE inhibitor (e.g., 500 µM IBMX) to the assay buffer to prevent cAMP degradation.
-
Add the L-748,328 serial dilutions to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Add the β3-AR agonist at its pre-determined EC80 concentration to all wells except the negative control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using your chosen cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the controls (0% inhibition for agonist alone, 100% inhibition for basal/no agonist).
-
Plot the normalized response against the log of the L-748,328 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol 2: Lipolysis Assay in Differentiated Adipocytes
This protocol measures the inhibitory effect of L-748,328 on agonist-induced lipolysis by quantifying glycerol release.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
L-748,328
-
β3-AR agonist (e.g., Isoproterenol or a β3-selective agonist)
-
Glycerol detection kit
Procedure:
-
Cell Preparation:
-
Differentiate pre-adipocytes into mature adipocytes in a multi-well plate. Mature adipocytes should contain visible lipid droplets.
-
Gently wash the cells twice with assay buffer.
-
-
L-748,328 Pre-incubation:
-
Add assay buffer containing various concentrations of L-748,328 (and a vehicle control) to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Lipolysis Stimulation:
-
Add the β3-AR agonist at its EC80 concentration (determined in a preliminary experiment) to stimulate lipolysis.
-
Incubate for 1-3 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the assay buffer (supernatant) from each well.
-
Measure the glycerol concentration in the supernatant using a glycerol detection kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the glycerol release data to the controls.
-
Plot the normalized glycerol release against the log of the L-748,328 concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Mandatory Visualizations
Caption: β3-AR signaling and L-748,328 inhibition.
Caption: Workflow for L-748,328 IC50 determination.
Caption: Troubleshooting weak L-748,328 inhibition.
References
troubleshooting inconsistent results with L-748328
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using L-748328, a potent and selective human β3-adrenergic receptor (β3-AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR).[1][2] Its primary mechanism of action is competitive antagonism, meaning it binds to the β3-AR and blocks the receptor's activation by agonists.[3][4] This inhibition prevents downstream signaling events, such as the production of cyclic AMP (cAMP).[5]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the human β3-AR over other β-adrenergic receptor subtypes. This selectivity is crucial for minimizing off-target effects in experiments.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| Human β3-AR | 3.7 ± 1.4 nM[3][4] |
| Human β1-AR | 467 ± 89 nM[3][4] |
| Human β2-AR | >99 ± 43 nM[3] |
Q3: In which experimental systems has this compound been validated?
This compound has been shown to be effective in the following systems:
-
Chinese Hamster Ovary (CHO) cells expressing the cloned human β3-AR.[1][2][4]
-
Isolated non-human primate adipocytes , where it inhibits agonist-induced lipolysis.[1][2][4]
Q4: How should this compound be stored?
Proper storage is critical to maintain the stability and activity of this compound.
Table 2: Recommended Storage Conditions for this compound [6]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent or unexpected results in experiments using this compound.
Issue 1: No observable antagonist effect of this compound.
-
Possible Cause 1: Low or non-existent β3-AR expression in the experimental model.
-
Troubleshooting: Verify the expression of functional β3-AR in your cell line or tissue. It is important to note that β3-AR expression can be low or absent in some tissues, such as human subcutaneous adipose tissue.[7] Consider using a positive control cell line known to express β3-AR, such as CHO cells stably transfected with the human β3-AR.[2][4]
-
-
Possible Cause 2: Inactive this compound due to improper storage or handling.
-
Troubleshooting: Ensure that this compound has been stored according to the manufacturer's recommendations (see Table 2).[6] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Suboptimal agonist concentration.
-
Troubleshooting: To observe competitive antagonism, the concentration of the β3-AR agonist used should be near its EC50 or EC80 value. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Perform a dose-response curve for your agonist to determine the optimal concentration.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting: Maintain consistent cell passage numbers, seeding densities, and differentiation states (for adipocytes). Variations in these parameters can alter β3-AR expression and signaling.
-
-
Possible Cause 2: Issues with this compound solubility.
-
Troubleshooting: this compound is typically soluble in DMSO.[6] Ensure the compound is fully dissolved before adding it to your assay medium. If solubility issues persist, trying other solvents like ethanol or DMF may be necessary.[6] Always include a vehicle control (e.g., DMSO) in your experiments.
-
-
Possible Cause 3: Species-specific differences in β3-AR pharmacology.
-
Troubleshooting: Be aware that the affinity and pharmacology of β3-AR ligands can vary significantly between species.[8] L-748337, a related compound, has a lower affinity for the rat β3-AR compared to the human receptor.[8] If using a non-human model, validate the effectiveness of this compound in that specific system.
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause 1: Partial agonism of other β-adrenergic antagonists.
-
Troubleshooting: While this compound is a selective antagonist, other β-blockers may exhibit partial agonist activity, which can complicate data interpretation. For example, the commonly used β3-AR antagonist SR59230A has been reported to have partial agonistic activity.[8]
-
-
Possible Cause 2: Non-specific binding at high concentrations.
-
Troubleshooting: Although this compound is highly selective, using excessively high concentrations may lead to off-target binding to β1- and β2-ARs.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound that effectively antagonizes the β3-AR without causing off-target effects.
-
Experimental Protocols
1. In Vitro cAMP Accumulation Assay
This protocol is designed to measure the antagonist effect of this compound on agonist-induced cAMP production in cells expressing the human β3-AR.
-
Methodology:
-
Cell Seeding: Seed CHO cells stably expressing the human β3-AR into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with this compound: The following day, replace the culture medium with serum-free medium containing the desired concentrations of this compound or vehicle control. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a β3-AR agonist (e.g., isoproterenol or CL-316,243) at a concentration that elicits a submaximal response (EC80) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., AlphaScreen or HTRF).
-
2. Lipolysis Assay in Isolated Adipocytes
This protocol measures the ability of this compound to inhibit agonist-induced lipolysis in primary adipocytes.
-
Methodology:
-
Adipocyte Isolation: Isolate primary adipocytes from adipose tissue (e.g., non-human primate) by collagenase digestion.
-
Pre-incubation with this compound: Pre-incubate the isolated adipocytes with various concentrations of this compound or vehicle control in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA) for 30 minutes at 37°C.
-
Agonist Stimulation: Stimulate lipolysis by adding a β3-AR agonist (e.g., L-742,791) and incubate for 1-2 hours at 37°C.[1][2]
-
Measurement of Lipolysis: Terminate the reaction and measure the amount of glycerol or free fatty acids released into the medium using a colorimetric assay kit.
-
Visualizations
References
- 1. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation of adipocytes and lipolysis assay in isolated adipocytes [bio-protocol.org]
- 4. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | beta(3)-adrenergic receptor antagonist | CAS# 244192-93-6 | InvivoChem [invivochem.com]
- 7. Ex vivo Analysis of Lipolysis in Human Subcutaneous Adipose Tissue Explants [bio-protocol.org]
- 8. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of L-748328
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of L-748328. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound may be attributable to its known selectivity profile. This guide provides insights into potential issues and suggests corrective measures.
Issue 1: Observed effects are weaker or different than expected in a pure β3-AR expressing system.
-
Potential Cause: The selectivity of this compound is not absolute. At higher concentrations, it can antagonize β1-AR and β2-AR, potentially leading to confounding effects if these receptors are also present in the experimental system.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression levels of β1-AR and β2-AR in your experimental model (cell line, tissue, etc.) using techniques like qPCR, western blotting, or flow cytometry.
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that elicits maximal β3-AR antagonism with minimal effects on β1-AR and β2-AR. Based on its known binding affinities, concentrations closer to the β3-AR Ki (3.7 nM) are less likely to engage β1-AR (467 nM) and β2-AR (99 nM).[1]
-
Use More Selective Agonists/Antagonists: As a control, consider using β1-AR and β2-AR specific antagonists to block these receptors and isolate the β3-AR-specific effects of this compound.
-
Issue 2: Unexplained changes in cellular processes not typically associated with β3-AR signaling.
-
Potential Cause: While comprehensive public data on the broader off-target profile of this compound is limited, unexpected effects could arise from interactions with unknown off-target proteins. The compound belongs to the aryloxypropanolamine benzenesulfonamide class of molecules.
-
Troubleshooting Steps:
-
Control Experiments: Include stringent control experiments, such as using a structurally similar but inactive compound, to ensure the observed effects are specific to this compound's activity.
-
Literature Review: Conduct a thorough literature search for the off-target effects of other aryloxypropanolamine benzenesulfonamide compounds, as there may be class-wide off-target effects.
-
Phenotypic Screening: If resources permit, consider performing a phenotypic screen to identify the cellular pathways affected by this compound in your specific model system.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR).[1][2] It acts as a competitive antagonist, inhibiting the functional activation of the receptor by agonists.[1]
Q2: What is the selectivity profile of this compound against other β-adrenergic receptors?
This compound displays a high selectivity for the human β3-AR over the human β1-AR and β2-AR. The binding affinities (Ki) have been determined in Chinese hamster ovary (CHO) cells expressing the cloned human receptors.
Data Presentation: this compound Binding Affinity
| Receptor Subtype | Ki (nM)[1] | Selectivity vs. β3-AR |
| Human β3-AR | 3.7 ± 1.4 | - |
| Human β2-AR | 99 ± 43 | >20-fold[1] |
| Human β1-AR | 467 ± 89 | ~126-fold[1] |
Q3: Can this compound affect β1-AR and β2-AR mediated signaling?
Yes, although it is significantly more potent at β3-AR, this compound can antagonize β1-AR and β2-AR at higher concentrations. Researchers should be mindful of the concentration used in their experiments to avoid potential off-target effects on these receptors.
Q4: Are there any known off-target effects of this compound outside of the β-adrenergic receptor family?
Based on publicly available literature, there is no comprehensive screening data (e.g., a broad receptor panel or kinome scan) published for this compound. Therefore, its interactions with other receptor families or kinases are not well-characterized.
Q5: What are recommended control experiments when using this compound?
-
Positive Control: Use a known β3-AR agonist (e.g., isoproterenol, BRL 37344) to confirm the functional response of the β3-AR in your system.
-
Negative Control: In addition to a vehicle control, if possible, use a cell line or tissue known not to express β3-AR to confirm that the effects of this compound are target-specific.
-
Competitive Antagonism: Demonstrate that this compound can competitively inhibit the response to a β3-AR agonist in a dose-dependent manner.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a general method for determining the binding affinity of this compound for β-adrenergic receptors expressed in cell membranes.
-
Materials:
-
Cell membranes from CHO cells stably expressing human β1-AR, β2-AR, or β3-AR.
-
Radioligand (e.g., [³H]-dihydroalprenolol for β1/β2, or a β3-specific radioligand).
-
This compound stock solution.
-
Non-specific binding control (e.g., high concentration of a non-selective beta-blocker like propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound or vehicle.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by fitting the data to a one-site competition binding curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Signaling pathway of β-adrenergic receptors and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
L-748328 stability in cell culture media
Welcome to the technical support center for L-748,328. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of L-748,328 in cell culture media and to address common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-748,328 and what is its mechanism of action?
L-748,328 is a potent and selective antagonist of the human beta(3)-adrenergic receptor (β3-AR).[1][2][3] It binds to the β3-AR with high affinity, competitively inhibiting the functional activation by agonists.[3] The β3-AR is primarily expressed in adipose tissue and is involved in the regulation of lipolysis and thermogenesis.
Q2: What are the recommended storage conditions for L-748,328?
For long-term storage, L-748,328 powder should be stored at -20°C for up to three years.[1] Stock solutions prepared in a suitable solvent (e.g., DMSO) should be stored at -80°C for up to one year.[1] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q3: Is there specific data on the stability of L-748,328 in cell culture media?
Currently, there is no publicly available quantitative data specifically detailing the stability (e.g., half-life) of L-748,328 in common cell culture media such as DMEM or RPMI-1640 under standard cell culture conditions (37°C, 5% CO₂). The stability of a small molecule in cell culture can be influenced by various factors including media composition, pH, and the presence of serum.[5][6] Therefore, it is highly recommended to experimentally determine the stability of L-748,328 in your specific cell culture system.
Q4: How can I determine the stability of L-748,328 in my cell culture medium?
You can assess the stability of L-748,328 by incubating it in your cell culture medium of choice at 37°C over a time course (e.g., 0, 2, 8, 24, 48 hours).[5] At each time point, an aliquot of the medium is collected, and the concentration of the remaining L-748,328 is quantified using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][7]
Troubleshooting Guide
This guide addresses common problems that may arise when working with L-748,328 in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of L-748,328 | Compound Degradation: L-748,328 may be unstable in the specific cell culture medium or conditions used. | Perform a stability study of L-748,328 in your medium at 37°C.[8] Consider more frequent media changes with freshly added compound if degradation is observed. |
| Precipitation: The concentration of L-748,328 may exceed its solubility in the aqueous medium. | Visually inspect the medium for any precipitate. Reduce the final concentration of L-748,328. Optimize the dilution of the DMSO stock solution by adding it to pre-warmed media while gently vortexing.[7] | |
| Interaction with Media Components: Components in the cell culture medium or serum may interact with and inactivate L-748,328. | Test the stability of L-748,328 in a simpler, serum-free medium to identify potential interactions.[7] | |
| High variability between experimental replicates | Incomplete Solubilization: L-748,328 may not be fully dissolved in the stock solution or the final culture medium. | Ensure the compound is completely dissolved in the DMSO stock. Visually inspect for any precipitate. When preparing the working solution, ensure thorough mixing.[4] |
| Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to variations in the final concentration. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Binding to Plasticware: Hydrophobic compounds can sometimes bind to plastic surfaces of plates and pipette tips. | Use low-protein-binding labware. Include a control without cells to assess non-specific binding.[5] |
Experimental Protocols
Protocol: Assessing the Stability of L-748,328 in Cell Culture Media
This protocol provides a general framework for determining the stability of L-748,328 in a specific cell culture medium.
1. Materials:
-
L-748,328 powder
-
High-purity, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of L-748,328 in DMSO.[5] Ensure complete dissolution.
-
Prepare Working Solution: Dilute the L-748,328 stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. The final DMSO concentration should be kept low (typically <0.1%).[4][7]
-
Incubation: Aliquot the working solution into sterile tubes or wells and incubate at 37°C in a 5% CO₂ incubator.[5]
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.[5]
-
Sample Processing: To each aliquot, add a threefold excess of a cold organic solvent like acetonitrile to precipitate proteins.[7] Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[7]
-
Analysis: Analyze the concentration of L-748,328 in each sample using a validated HPLC or LC-MS/MS method.[5]
-
Data Calculation: Calculate the percentage of L-748,328 remaining at each time point relative to the concentration at the 0-hour time point.
Illustrative Stability Data
The following table is a hypothetical representation of stability data for L-748,328 in two different cell culture media. Note: This data is for illustrative purposes only and should be experimentally determined.
| Time (hours) | % Remaining in Medium A (e.g., DMEM + 10% FBS) | % Remaining in Medium B (e.g., Serum-Free Medium) |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 8 | 92% | 95% |
| 24 | 85% | 90% |
| 48 | 75% | 82% |
Visualizations
Caption: Workflow for assessing the stability of L-748,328.
Caption: Antagonistic action of L-748,328 on the β3-AR pathway.
References
- 1. L-748328 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
how to prevent L-748328 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of L-748,328 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is L-748,328 and what is its primary mechanism of action?
L-748,328 is a potent and selective antagonist of the human beta-3 adrenergic receptor (β3-AR).[1][2][3] Its primary mechanism of action is to competitively block the binding of agonists to the β3-AR, thereby inhibiting downstream signaling pathways.
Q2: What are the recommended storage conditions for L-748,328?
To ensure the stability of L-748,328, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Data compiled from commercially available product information.
Q3: How should I prepare stock solutions of L-748,328?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Is L-748,328 sensitive to light?
Q5: What is the pH stability of L-748,328?
The stability of compounds containing aryloxypropanolamine and sulfonamide groups can be pH-dependent. Although specific hydrolysis kinetics for L-748,328 have not been published, it is advisable to prepare working solutions in buffers that are close to physiological pH (7.2-7.4) and to use them fresh. Avoid highly acidic or alkaline conditions to minimize the risk of hydrolysis.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with L-748,328.
Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Solution |
| Low or no antagonist activity | Degradation of L-748,328: Improper storage or handling of the compound. | - Ensure L-748,328 is stored correctly (powder at -20°C, solutions at -80°C).- Prepare fresh working solutions for each experiment.- Protect solutions from light. |
| Low receptor expression: The cell line used may not express sufficient levels of the β3-adrenergic receptor. | - Confirm β3-AR expression using a validated method such as radioligand binding or western blot.- Consider using a cell line with higher or induced receptor expression. | |
| Incorrect assay conditions: Suboptimal buffer composition, incubation time, or cell viability. | - Optimize buffer components, including pH and ionic strength.- Perform a time-course experiment to determine the optimal incubation time.- Check cell viability using a method like trypan blue exclusion. | |
| High background signal | Constitutive receptor activity: The β3-AR may exhibit some signaling activity in the absence of an agonist. | - Consider using a neutral antagonist to establish a baseline.- Serum-starve cells before the assay to reduce the influence of growth factors. |
| Degradation of assay components: Degradation of the agonist or detection reagents. | - Use fresh, high-quality reagents.- Follow the manufacturer's instructions for the storage and handling of all assay components. |
Issues with Binding Assays
| Problem | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration is too high. | Optimize the radioligand concentration to a level that provides a good signal-to-noise ratio. |
| Insufficient washing. | Increase the number and volume of wash steps to remove unbound radioligand. | |
| Radioligand sticking to filters or plates. | - Pre-soak filters in a blocking agent like polyethyleneimine (PEI).- Test different blocking agents, such as bovine serum albumin (BSA). | |
| Low specific binding | Degradation of the receptor or radioligand. | - Use fresh membrane preparations and include protease inhibitors in the buffer.- Ensure the radioligand has not exceeded its expiration date. |
| Incubation time is too short. | Perform a time-course experiment to ensure the binding reaction has reached equilibrium. |
Experimental Protocols
General Guidelines for Handling L-748,328
-
Receiving and Storage: Upon receipt, store the powdered L-748,328 at -20°C.
-
Stock Solution Preparation:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired working concentration in a suitable assay buffer immediately before use.
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.
-
Protocol for a Competitive β3-Adrenergic Receptor Binding Assay
This protocol provides a general framework. Specific parameters such as cell type, radioligand, and incubation conditions should be optimized for your experimental system.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human β3-adrenergic receptor.
-
Assay Buffer: A typical binding buffer may consist of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EDTA.
-
Assay Setup:
-
In a 96-well plate, add assay buffer.
-
Add increasing concentrations of unlabeled L-748,328.
-
Add a fixed, low concentration of a suitable radiolabeled β3-AR antagonist (e.g., [³H]-SR 59230A).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., propranolol).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the L-748,328 concentration and perform a non-linear regression analysis to determine the IC₅₀ and Ki values.
-
Protocol for a cAMP Functional Assay
This protocol outlines the steps to measure the antagonistic effect of L-748,328 on agonist-induced cAMP production.
-
Cell Culture: Culture a suitable cell line expressing the human β3-AR (e.g., CHO-K1 cells) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Assay Medium: Replace the growth medium with a serum-free assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Antagonist Treatment: Add increasing concentrations of L-748,328 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration (typically the EC₈₀) of a β3-AR agonist (e.g., isoproterenol or CL 316 ,243) to all wells except the basal control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter assay.
-
-
Data Analysis:
-
Normalize the data to the agonist-only control.
-
Plot the normalized response as a function of the L-748,328 concentration and perform a non-linear regression analysis to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Caption: β3-Adrenergic Receptor Signaling Pathway and Inhibition by L-748,328.
Caption: General Experimental Workflow for L-748,328 Antagonist Assays.
References
Addressing Experimental Variability with L-748328: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with L-748328, a potent and selective human β3-adrenergic receptor (β3-AR) antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, presented in a question-and-answer format.
Issue 1: Inconsistent Antagonist Activity or Lack of Expected Inhibition
Question: My experiment shows inconsistent or weaker-than-expected inhibition of β3-AR signaling with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to an apparent lack of efficacy. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Compound Integrity and Storage: Ensure this compound has been stored correctly, typically at room temperature in a dry, dark place. Improper storage can lead to degradation. Prepare fresh stock solutions for each experiment.
-
Agonist Concentration: As a competitive antagonist, the effectiveness of this compound is dependent on the concentration of the β3-AR agonist being used.[1] High concentrations of the agonist will require higher concentrations of this compound to achieve effective inhibition. Consider performing a dose-response curve with a fixed concentration of agonist to determine the optimal inhibitory concentration of this compound.
-
Receptor Expression Levels: The level of β3-AR expression in your experimental system (e.g., cell line, primary cells) can significantly impact the observed effect. Low receptor expression may result in a smaller dynamic range for observing antagonism. Verify β3-AR expression using techniques like qPCR, Western blot, or flow cytometry.
-
Species-Specific Affinity: this compound has a significantly higher affinity for the human β3-AR compared to the rodent receptor.[2] If you are using rodent cells or animal models, higher concentrations of this compound may be necessary to achieve the desired level of antagonism.
-
Experimental Protocol: Review your protocol for consistency, particularly incubation times and washing steps. Insufficient pre-incubation with the antagonist before adding the agonist can lead to incomplete receptor blockade.
Issue 2: Off-Target Effects Observed at Higher Concentrations
Question: I am observing unexpected cellular responses at higher concentrations of this compound that do not seem to be mediated by β3-AR. What could be causing this?
Answer:
While this compound is highly selective for the human β3-AR, off-target effects can occur, especially at concentrations significantly above its Ki value.
Potential Causes and Solutions:
-
Concentration-Dependent Selectivity: The selectivity of this compound for β3-AR over β1-AR and β2-AR is approximately 126-fold and greater than 20-fold, respectively.[1] At high micromolar concentrations, this compound may begin to interact with these other beta-adrenergic receptors, leading to off-target signaling. It is crucial to use the lowest effective concentration determined from dose-response experiments.
-
Interaction with Other Receptors or Channels: Although primarily a β3-AR antagonist, very high concentrations of aryloxypropanolamine-based compounds could potentially interact with other receptors or ion channels. Consider using a structurally unrelated β3-AR antagonist as a negative control to confirm that the observed effect is specific to β3-AR blockade.
-
Cellular Health: High concentrations of any small molecule can induce cellular stress or toxicity, leading to non-specific responses. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to rule out cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the human β3-adrenergic receptor.[1] It binds to the receptor and prevents the binding and activation by β3-AR agonists, thereby inhibiting downstream signaling pathways such as the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[2]
Q2: What are the key binding affinities for this compound?
A2: The binding affinities (Ki) of this compound for human adrenergic receptors expressed in Chinese hamster ovary (CHO) cells are summarized in the table below.[1]
| Receptor Subtype | Ki (nM) |
| Human β3-AR | 3.7 ± 1.4 |
| Human β1-AR | 467 ± 89 |
| Human β2-AR | 99 ± 43 |
Q3: Can this compound be used in animal models?
A3: Yes, but with an important consideration. This compound exhibits a lower affinity for the rat β3-AR compared to the human receptor.[2] Therefore, higher doses may be required in rodent models to achieve a similar level of receptor occupancy and functional antagonism as observed in human cell-based assays. It is recommended to perform in vivo dose-finding studies to determine the optimal dose for your specific animal model and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For final experimental concentrations, dilute the stock solution in the appropriate aqueous buffer or cell culture medium. Note that the final concentration of the solvent should be kept low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Agonist-Induced cAMP Accumulation
This protocol details a common assay to assess the antagonist activity of this compound in a cell line expressing the human β3-AR.
-
Cell Culture: Plate CHO cells stably expressing the human β3-AR in a 96-well plate and grow to 80-90% confluency.
-
Assay Medium: Aspirate the growth medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a β3-AR agonist (e.g., isoproterenol at its EC80 concentration) to the wells. Incubate for 15 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
minimizing non-specific binding of L-748328
Welcome to the technical support center for L-748328. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding during experiments with this potent and selective human β3-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR).[1][2] It competitively binds to the β3-AR, inhibiting the functional activation by β3-AR agonists.[1] This compound is a valuable tool for studying the physiological and pathological roles of the β3-adrenergic system.
Q2: What are the known binding affinities of this compound for different adrenergic receptors?
This compound exhibits high affinity for the human β3-AR with a reported Ki of 3.7 nM.[1][2] It shows significantly lower affinity for other β-adrenergic receptor subtypes, making it a selective antagonist.[1]
Q3: What are potential off-target effects of this compound?
While this compound is highly selective for the β3-AR, at higher concentrations it may exhibit some binding to β1- and β2-adrenergic receptors.[1] It is crucial to use the lowest effective concentration to minimize the potential for off-target effects. Unintended interactions with other proteins can lead to misleading experimental results or cellular toxicity.
Q4: What are the initial signs of non-specific binding or off-target effects in my experiments with this compound?
Common indicators of non-specific binding or off-target effects include:
-
High background signal in your assay.
-
Inconsistent results between experimental replicates.
-
Cellular toxicity or morphological changes at concentrations where specific antagonism is expected.[3]
-
A shallow or biphasic dose-response curve.
-
Discrepancies between your results and previously published data.
Troubleshooting Guides
Issue 1: High Background Signal in a Radioligand Binding Assay
High background in a binding assay can obscure the specific signal and lead to inaccurate determination of binding affinity.
| Potential Cause | Recommended Solution |
| Suboptimal Radioligand Concentration | Determine the optimal radioligand concentration. It should ideally be at or below its Kd for the receptor to maximize the specific-to-non-specific binding ratio. |
| Insufficient Washing | Increase the number and/or duration of wash steps to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to minimize dissociation of the specific binding complex.[4] |
| Non-specific Binding to Assay Components | Pre-treat filters or plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA) to reduce non-specific adherence of the radioligand. |
| Contaminated Reagents | Use fresh, high-quality reagents and filter-sterilize all buffers to remove particulates that can contribute to non-specific binding.[4] |
Issue 2: Inconsistent IC50 Values in Cell-Based Functional Assays
Variability in IC50 values when assessing this compound's antagonist activity in cell-based assays can arise from several factors.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Cell number can significantly impact the assay readout.[5] |
| Variable Cell Passage Number | Use cells within a defined and low passage number range for all experiments to avoid genetic drift and altered receptor expression or sensitivity.[5] |
| Compound Solubility Issues | Visually inspect the this compound stock and working solutions for any precipitation. Prepare fresh dilutions for each experiment to ensure accurate dosing.[5] |
| Inconsistent Incubation Time | Standardize the incubation time with this compound across all experiments to ensure consistent results.[5] |
Issue 3: Unexpected Cellular Phenotypes or Toxicity
Observing unexpected changes in cell morphology or viability can indicate off-target effects or cytotoxicity.
| Potential Cause | Recommended Solution |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Use the lowest concentration that achieves effective antagonism of the β3-AR. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%) and is consistent across all experimental conditions, including the vehicle control.[3] |
| On-Target Mediated Effect | Investigate the known physiological roles of the β3-AR in your specific cell type. The observed phenotype may be a direct consequence of β3-AR antagonism. |
Data Presentation
Table 1: Binding Affinity of this compound for Human Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) |
| β3-Adrenergic Receptor | 3.7 ± 1.4 nM |
| β1-Adrenergic Receptor | 467 ± 89 nM |
| β2-Adrenergic Receptor | 99 ± 43 nM |
Data from Candelore MR, et al. (1999).[1]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the β3-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β3-adrenergic receptor.
-
Radioligand (e.g., [3H]-CGP12177).
-
Unlabeled competitor for non-specific binding determination (e.g., high concentration of a non-selective beta-blocker like propranolol).
-
This compound at a range of concentrations.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Methodology:
-
Assay Setup: In a 96-well plate, prepare triplicate reactions for total binding, non-specific binding, and competition binding.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reactions through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[4]
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay (Functional Antagonism)
This protocol measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing the β3-AR.
Materials:
-
Cells expressing the human β3-adrenergic receptor.
-
β3-AR agonist (e.g., Isoproterenol or a selective β3 agonist).
-
This compound at a range of concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Cell Plating: Seed cells in a suitable multi-well plate and allow them to adhere.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the β3-AR agonist at a concentration that elicits a submaximal response (e.g., EC80) in the presence of the phosphodiesterase inhibitor.
-
Incubation: Incubate for a specified time to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for its antagonist activity.
Visualizations
References
Technical Support Center: L-748,328 Quality Control for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of L-748,328, a potent and selective human β3-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-748,328 and what is its primary mechanism of action?
A1: L-748,328 is a small molecule inhibitor that acts as a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR).[1][2] It competitively binds to the receptor, preventing the binding of natural agonists like norepinephrine and synthetic agonists. This blockade inhibits the downstream signaling cascade, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3]
Q2: What are the recommended storage conditions for L-748,328 to ensure its stability?
A2: To maintain the integrity and activity of L-748,328, it is crucial to adhere to proper storage conditions. For long-term storage, the solid powder form should be stored at -20°C for up to three years. Stock solutions prepared in a solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[4]
Q3: My experimental results with L-748,328 are inconsistent. What could be the potential causes?
A3: Inconsistent results can arise from several factors, including degradation of the compound due to improper storage or handling, inaccuracies in concentration due to precipitation or weighing errors, or variability in the experimental setup itself.[3][5] It is essential to regularly verify the integrity of your stock solutions and ensure consistent experimental conditions.
Q4: How can I confirm that the observed biological effect is due to the on-target activity of L-748,328?
A4: To confirm on-target activity, consider performing control experiments. This can include using a structurally related but inactive compound as a negative control, or performing a rescue experiment by overexpressing the β3-adrenergic receptor to see if the inhibitory effect of L-748,328 can be overcome. A clear dose-response relationship in your functional assays also suggests on-target activity.[5]
Q5: What are the common solvents for dissolving L-748,328, and what should I consider regarding solubility?
A5: L-748,328 is typically soluble in organic solvents like DMSO.[6] When preparing aqueous working solutions from a DMSO stock, it is important to ensure that the final concentration of DMSO is kept low (usually below 0.5%) to avoid solvent-induced toxicity in cellular assays.[5] If you observe precipitation upon dilution, you may need to adjust the buffer composition or lower the final concentration of L-748,328.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory activity | 1. Degradation of L-748,328: Improper storage (e.g., repeated freeze-thaw cycles, exposure to light or elevated temperatures).2. Inaccurate concentration: Weighing error, incomplete dissolution, or precipitation from solution. | 1. Prepare a fresh stock solution from solid compound. Verify the purity and concentration of the old and new stock solutions using HPLC or LC-MS.2. Ensure the compound is fully dissolved in the stock solution. Visually inspect for precipitates before making dilutions. |
| High variability between experiments | 1. Inconsistent preparation of working solutions: Pipetting errors or serial dilution inaccuracies.2. Cell-based assay variability: Differences in cell passage number, seeding density, or metabolic state. | 1. Prepare fresh working solutions for each experiment. Use calibrated pipettes and perform dilutions carefully.2. Standardize cell culture conditions. Use cells within a consistent passage number range and ensure uniform seeding density. |
| Unexpected cellular morphology changes or toxicity | 1. High concentration of L-748,328: The concentration used may be cytotoxic.2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell type.2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. |
| Precipitation of the compound in cell culture media | 1. Low aqueous solubility: The compound may not be sufficiently soluble in the aqueous-based culture medium.2. Interaction with media components: Components of the cell culture medium may reduce the solubility of L-748,328. | 1. Decrease the final concentration of L-748,328 in the assay. Prepare intermediate dilutions in a suitable buffer before adding to the final media.2. If compatible with your experimental system, consider using a small percentage of a co-solvent in the final assay buffer. |
Quantitative Data Summary
The following table summarizes typical quality control specifications for L-748,328 based on representative data from suppliers.
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC/LC-MS |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₂₃H₂₇N₃O₆S₂ | - |
| Molecular Weight | 505.61 g/mol | - |
| Solubility | Soluble in DMSO | Visual Inspection |
| Binding Affinity (Ki) | 3.7 nM for human β3-AR | Radioligand Binding Assay |
Experimental Protocols
Protocol 1: Purity and Stability Assessment of L-748,328 by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of L-748,328 and assess its stability in a stock solution.
Methodology:
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of L-748,328 reference standard and dissolve it in DMSO to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions in an appropriate mobile phase to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a 1 mg/mL solution of the L-748,328 sample to be tested in DMSO.
-
Dilute the sample solution with the mobile phase to a concentration within the range of the standard curve.
-
-
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of the L-748,328 sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
For stability assessment, analyze the sample at different time points (e.g., 0, 1, 3, 6 months) and compare the purity to the initial measurement. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Protocol 2: Functional Assay to Verify the Inhibitory Activity of L-748,328
Objective: To confirm the antagonistic activity of L-748,328 on the β3-adrenergic receptor by measuring its ability to inhibit agonist-induced cAMP production.
Methodology:
-
Cell Culture:
-
Culture cells expressing the human β3-adrenergic receptor (e.g., CHO-K1 cells stably transfected with the human β3-AR gene) in appropriate media.
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of L-748,328 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Stimulate the cells with a known β3-AR agonist (e.g., Isoproterenol or CL 316 ,243) at a concentration that elicits a submaximal response (e.g., EC80) for 15 minutes at 37°C. Include a non-stimulated control.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Normalize the cAMP levels to the vehicle control.
-
Plot the agonist-induced cAMP levels as a function of the L-748,328 concentration.
-
Calculate the IC50 value, which represents the concentration of L-748,328 required to inhibit 50% of the agonist-induced cAMP production. This value should be in the nanomolar range, consistent with its known potency.
-
Mandatory Visualization
Caption: β3-Adrenergic Receptor Signaling Pathway and the inhibitory action of L-748,328.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation of Ser1928 mediates the enhanced activity of the L-type Ca2+ channel Cav1.2 by the β2-adrenergic receptor in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
dealing with L-748328 precipitation in stock solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling L-748328, with a specific focus on preventing and troubleshooting precipitation issues in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective human β3-adrenergic receptor (β3-AR) antagonist.[1] It functions by competitively binding to the β3-AR, thereby inhibiting the downstream signaling cascade typically initiated by the binding of agonists like epinephrine and norepinephrine. This makes it a valuable tool for studying the physiological and pathological roles of the β3-adrenergic system.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound. Some suppliers suggest that if solubility issues arise in DMSO, other organic solvents such as ethanol or dimethylformamide (DMF) may be attempted, though DMSO is generally the preferred starting point.[2] It is crucial to use anhydrous (water-free) solvents to minimize the risk of precipitation.
Q3: I've observed precipitation in my this compound stock solution after storing it. What could be the cause?
Precipitation in a stock solution upon storage can be due to several factors:
-
Improper Storage Temperature: Storing the solution at a temperature where the compound's solubility is reduced (e.g., 4°C instead of -20°C or -80°C) can cause it to fall out of solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can destabilize it and promote precipitation.
-
Solvent Evaporation: If the vial is not sealed tightly, solvent evaporation can increase the compound's concentration beyond its solubility limit.
-
Moisture Contamination: The use of non-anhydrous solvents or improper handling can introduce water, which can significantly decrease the solubility of hydrophobic compounds like this compound.
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. Why did this happen?
This common issue is known as "antisolvent precipitation" or "solvent-shifting." this compound is highly soluble in a strong organic solvent like DMSO but has poor solubility in aqueous environments like cell culture media or phosphate-buffered saline (PBS). When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the drastic change in the solvent environment causes the compound to crash out of solution, leading to precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound.
Issue 1: this compound powder does not fully dissolve in DMSO.
-
Initial Step: Ensure you are using a sufficient volume of anhydrous, high-purity DMSO.
-
Troubleshooting:
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vigorously vortex the solution for 2-3 minutes.
-
Sonication: If precipitation persists, sonicate the solution in a water bath for 5-10 minutes. This can help break up smaller particles and enhance dissolution.
-
Issue 2: Precipitation occurs in the DMSO stock solution after thawing.
-
Initial Step: Visually inspect the thawed aliquot for any precipitate.
-
Troubleshooting:
-
Re-dissolution: Gently warm the vial to 37°C and vortex thoroughly to attempt to redissolve the precipitate.
-
Best Practice: If the precipitate does not readily dissolve, it is recommended to discard the aliquot and use a fresh one to ensure accurate dosing. To prevent this, prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Issue 3: Precipitation occurs immediately upon dilution of the stock solution into aqueous media.
-
Initial Step: Confirm that the final concentration in the aqueous medium does not exceed the solubility limit of this compound.
-
Troubleshooting:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) cell culture medium. Mix this intermediate dilution thoroughly before adding it to the final volume of the medium.
-
Pre-warmed Media: Always use pre-warmed (37°C) aqueous media for dilutions, as solubility often increases with temperature.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically well below 1%) to minimize solvent effects on your cells.
-
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Notes |
| Molecular Weight | 505.61 g/mol | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, high-purity grade recommended. |
| Reported Stock Conc. | 40 mg/mL in DMSO | Based on an example of dissolving 2 mg in 50 µL.[3] |
| Molar Stock Conc. | ~79.1 mM | Calculated from the 40 mg/mL concentration. |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Recommended for long-term storage of stock solutions.[3] |
| -20°C | 1 month | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (e.g., 40 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 50 µL of a 40 mg/mL stock solution, weigh 2 mg of the compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO (in this example, 50 µL).
-
Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particles.
-
Assisted Solubilization (if necessary): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. If needed, sonicate the tube in a water bath for an additional 5-10 minutes.
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile tubes for dilution
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the concentrated this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution: To minimize antisolvent precipitation, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL from a 10 mM stock, you could first add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to create a 100 µM intermediate dilution.
-
Mix Thoroughly: Gently vortex or pipette up and down to ensure the intermediate dilution is completely mixed and homogenous.
-
Final Dilution: Add the required volume of the intermediate dilution to your experimental setup (e.g., wells of a cell culture plate) containing pre-warmed medium to achieve the desired final concentration.
-
Immediate Use: It is recommended to prepare fresh dilutions for each experiment and use them immediately to avoid potential stability issues in aqueous solutions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound antagonism of the β3-adrenergic signaling pathway.
References
Validation & Comparative
L-748,328 vs. SR59230A: A Comparative Guide to β3-Adrenergic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-748,328 and SR59230A, two commonly used antagonists for the β3-adrenergic receptor (β3-AR). The β3-AR, a member of the G-protein coupled receptor (GPCR) family, is a key regulator of metabolic processes, particularly lipolysis and thermogenesis in adipose tissue, and smooth muscle relaxation.[1][2] Understanding the pharmacological nuances of the tools used to study this receptor is critical for accurate and reproducible research. This document outlines the performance of each antagonist, supported by experimental data and detailed protocols.
Pharmacological Profile: Potency and Selectivity
A primary distinction between L-748,328 and SR59230A lies in their affinity and selectivity for the human β3-AR compared to β1- and β2-AR subtypes.
L-748,328 is characterized as a potent and highly selective competitive antagonist of the human β3-AR.[3][4] It binds to the human β3-AR with high affinity, demonstrating significantly lower affinity for β1- and β2-ARs.[3][5] This high selectivity makes it a valuable tool for isolating β3-AR-specific effects in human and non-human primate systems.[3][4]
SR59230A , while widely used in early studies, is now understood to be a non-selective antagonist with complex pharmacology.[6] It has been reported to possess a lower affinity for the human β3-AR compared to β1- and β2-ARs.[6] Furthermore, SR59230A can exhibit partial agonist or biased agonist activity, meaning it can activate certain signaling pathways downstream of the β3-AR, which complicates the interpretation of experimental results.[1][6] Its use as a specific β3-AR antagonist should be approached with caution, particularly in human cell systems.[6]
Data Presentation: Quantitative Comparison of Antagonist Affinity
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) for L-748,328 and SR59230A across the three β-adrenergic receptor subtypes. Lower values indicate higher potency.
| Compound | Receptor Subtype | Affinity / Potency (nM) | Species / System | Reference |
| L-748,328 | Human β3-AR | Ki: 3.7 ± 1.4 | Cloned, expressed in CHO cells | [3][4] |
| Human β1-AR | Ki: 467 ± 89 | Cloned, expressed in CHO cells | [3] | |
| Human β2-AR | Ki: 99 ± 43 | Cloned, expressed in CHO cells | [3] | |
| SR59230A | β3-AR | IC50: 40 | Not specified | [7] |
| β1-AR | IC50: 408 | Not specified | [7] | |
| β2-AR | IC50: 648 | Not specified | [7] |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are both measures of potency. Direct comparison should be made with caution as experimental conditions can vary.
β3-Adrenergic Receptor Signaling Pathways
Activation of the β3-AR by an agonist, such as norepinephrine, canonically triggers a signaling cascade via the stimulatory G-protein (Gs).[8] This activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response, such as lipolysis in adipocytes.[8] However, research has revealed more complex signaling, including coupling to the inhibitory G-protein (Gi) and activation of the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways.[1][2][9]
Figure 1: Simplified β3-AR signaling pathways. Solid lines indicate the canonical Gs-cAMP pathway, while dashed lines represent alternative Gi and MAPK/ERK pathways.
Experimental Protocols
Accurate characterization of β3-AR antagonists relies on standardized and well-defined experimental protocols. Below are methodologies for key assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Potent and selective human beta(3)-adrenergic receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 6. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of β3-Adrenergic Receptor Antagonists: L-748328 vs. L-748337
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used β3-adrenergic receptor (β3-AR) antagonists, L-748328 and L-748337. The information presented is based on published experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction
This compound and L-748337 are potent and selective competitive antagonists of the human β3-adrenergic receptor.[1][2][3][4] These compounds are structurally related and are valuable pharmacological tools for investigating the physiological and pathophysiological roles of the β3-AR, a key regulator of lipolysis and thermogenesis.[5] Understanding their selectivity is crucial for the accurate interpretation of experimental results.
Selectivity Profile: A Head-to-Head Comparison
The selectivity of this compound and L-748337 has been characterized through radioligand binding assays using membranes from Chinese hamster ovary (CHO) cells stably expressing the human cloned β1-, β2-, and β3-adrenergic receptors.[1] The binding affinities (Ki values) from these studies are summarized in the table below.
| Compound | β3-AR Ki (nM) | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity for β3 vs. β1 (fold) | Selectivity for β3 vs. β2 (fold) |
| This compound | 3.7 ± 1.4 | 467 ± 89 | 99 ± 43 | ~126 | ~27 |
| L-748337 | 4.0 ± 0.4 | 390 ± 154 | 204 ± 75 | ~98 | ~51 |
Data sourced from Candelore et al., 1999.[1]
As the data indicates, both compounds exhibit high affinity for the human β3-AR with Ki values in the low nanomolar range.[1][2][3] Their affinity for β1 and β2-ARs is significantly lower, demonstrating their selectivity.[1] this compound shows slightly higher selectivity for the β3-AR over the β1-AR, while L-748337 displays a more pronounced selectivity for the β3-AR over the β2-AR.[1]
Signaling Pathways and Experimental Workflow
The β3-adrenergic receptor is primarily coupled to the Gs alpha-subunit of the heterotrimeric G protein. Agonist binding initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response, such as lipolysis in adipocytes. There is also evidence for β3-AR coupling to Gi, which can activate MAPK signaling pathways.
A typical experimental workflow to determine the binding affinity of these antagonists involves a competitive radioligand binding assay.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound and L-748337.
Radioligand Binding Assay
This protocol is a generalized representation of the methods used to determine the binding affinities of this compound and L-748337 for β-adrenergic receptor subtypes.
1. Cell Culture and Membrane Preparation:
-
Chinese hamster ovary (CHO) cells stably transfected with the human β1-, β2-, or β3-adrenergic receptor are cultured to confluence.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 12.5 mM MgCl2 and protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a final volume of 250 µL, consisting of:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-L-748,337 for β3-AR, or a non-selective antagonist like [3H]-dihydroalprenolol for β1/β2-ARs).
-
Varying concentrations of the unlabeled competitor (this compound or L-748337).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).
-
The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are dried, and scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then analyzed using a non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Inhibition of Lipolysis)
This protocol describes how the antagonistic properties of this compound and L-748337 can be functionally assessed by measuring the inhibition of agonist-induced lipolysis in adipocytes.
1. Isolation of Adipocytes:
-
Adipose tissue is obtained from a suitable source (e.g., non-human primate).
-
The tissue is minced and digested with collagenase in a Krebs-Ringer bicarbonate buffer containing albumin.
-
The resulting cell suspension is filtered to remove undigested tissue and centrifuged to separate the floating adipocytes from other cell types.
-
The adipocytes are washed and resuspended in fresh buffer.
2. Lipolysis Assay:
-
Adipocytes are incubated in the presence of a β3-AR agonist (e.g., L-742,791) to stimulate lipolysis.
-
To test the antagonistic effect, adipocytes are pre-incubated with varying concentrations of this compound or L-748337 for a defined period (e.g., 15-30 minutes) before the addition of the agonist.
-
The incubation is carried out at 37°C for a set time (e.g., 60-120 minutes).
3. Measurement of Glycerol Release:
-
Lipolysis is quantified by measuring the amount of glycerol released into the incubation medium, as it is a direct product of triglyceride breakdown.
-
Aliquots of the medium are collected after the incubation period.
-
The glycerol concentration is determined using a commercially available enzymatic assay kit.
4. Data Analysis:
-
The amount of glycerol released in the presence of the agonist alone is considered the maximal response (100%).
-
The inhibitory effect of the antagonists is calculated as a percentage of the maximal response.
-
The data are plotted as a function of the antagonist concentration, and the IC50 value for the inhibition of lipolysis is determined.
Conclusion
Both this compound and L-748337 are highly potent and selective antagonists for the human β3-adrenergic receptor. The choice between the two may depend on the specific requirements of the study. For instance, if higher selectivity against the β2-AR is critical, L-748337 might be the preferred compound. Conversely, if greater selectivity against the β1-AR is desired, this compound could be the more suitable option. Researchers should carefully consider the selectivity profiles presented in this guide when designing their experiments and interpreting their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dynamic phenotypic shifts and M2 receptor downregulation in bladder smooth muscle cells induced by mirabegron [frontiersin.org]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming L-748,328 as a β3-Adrenergic Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental methods to confirm the antagonistic activity of L-748,328 at the β3-adrenergic receptor (β3-AR). It offers a comparative analysis with other known β3-AR modulators, supported by experimental data and detailed protocols for key assays.
Introduction to β3-Adrenergic Receptor Antagonism
The β3-adrenergic receptor, a member of the G-protein coupled receptor superfamily, is predominantly expressed in adipose tissue and the urinary bladder. Its activation stimulates lipolysis and thermogenesis, making it a therapeutic target for metabolic disorders. Antagonists of the β3-AR, such as L-748,328, are crucial tools for studying the physiological roles of this receptor and for the development of novel therapeutics. Confirmation of a compound's antagonistic properties requires a multi-faceted approach, involving binding affinity determination and functional assays to demonstrate the blockade of agonist-induced responses.
Comparative Analysis of β3-AR Antagonists
To objectively evaluate the performance of L-748,328, it is essential to compare its pharmacological properties with other well-characterized β3-AR antagonists, such as L-748,337 and SR59230A. The following tables summarize key quantitative data from published studies.
Table 1: Comparative Binding Affinities (Ki in nM) of β3-AR Antagonists
| Compound | β3-AR | β1-AR | β2-AR | Selectivity (β1/β3) | Selectivity (β2/β3) |
| L-748,328 | 3.7 ± 1.4 [1] | 467 ± 89 [1] | 99 ± 43 [1] | ~126-fold | ~27-fold |
| L-748,337 | 4.0 ± 0.4[1] | 390 ± 154[1] | 204 ± 75[1] | ~98-fold | ~51-fold |
| SR59230A | 40 | 408 | 648 | ~10-fold | ~16-fold |
Table 2: Comparative Functional Potency (IC50 in nM) of β3-AR Antagonists in cAMP Assays
| Compound | IC50 (vs. Isoproterenol) | Cell Line |
| L-748,328 | Data not readily available in a direct comparative study | - |
| L-748,337 | 6[2] | CHO cells expressing human β3-AR |
| SR59230A | Variable, exhibits partial agonism | CHO cells |
Note: Direct head-to-head comparative studies for the IC50 values of all three antagonists in the same functional assay are limited. SR59230A has been reported to exhibit partial agonist activity in some experimental systems, which can complicate the determination of a true antagonist IC50 value.
Experimental Protocols
To confirm that L-748,328 blocks β3-AR, a series of in vitro experiments are typically performed. These include assessing its ability to bind to the receptor and its capacity to inhibit the functional response induced by a β3-AR agonist.
Radioligand Binding Assay
This assay directly measures the affinity of L-748,328 for the β3-AR. It is a competitive binding experiment where the test compound (L-748,328) competes with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of L-748,328 for the human β3-AR.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β3-AR.[1]
-
Radioligand: [³H]-L-748,337 (a selective β3-AR antagonist radioligand).
-
Non-labeled ligands: L-748,328, L-748,337, SR59230A, isoproterenol (non-selective β-agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize CHO cells expressing human β3-AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
25 µL of various concentrations of the unlabeled competitor (L-748,328 or other compounds).
-
25 µL of [³H]-L-748,337 at a fixed concentration (typically near its Kd value).
-
For total binding, add 25 µL of assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM L-748,337).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of L-748,328 to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the β3-AR signaling pathway.
Objective: To determine the functional antagonist potency (IC50) of L-748,328 by measuring its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
CHO cells stably expressing the human β3-AR.
-
β3-AR agonist: Isoproterenol or a selective agonist like L-742,791.
-
L-748,328 and other test antagonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Protocol:
-
Cell Culture: Seed the CHO-β3-AR cells in a 96-well plate and grow to confluence.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of L-748,328 or other antagonists for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a β3-AR agonist (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in each well using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist-induced cAMP response.
Lipolysis Assay
This assay provides a more physiologically relevant measure of β3-AR antagonism by assessing the inhibition of agonist-stimulated fat breakdown (lipolysis) in adipocytes.
Objective: To confirm the ability of L-748,328 to block agonist-induced lipolysis in primary adipocytes.
Materials:
-
Isolated primary adipocytes from a suitable source (e.g., human or non-human primate adipose tissue).[1]
-
β3-AR agonist: L-742,791 or another selective agonist.[1]
-
L-748,328 and other test antagonists.
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA).
-
Glycerol assay kit.
Protocol:
-
Adipocyte Isolation: Isolate adipocytes from adipose tissue by collagenase digestion.
-
Assay Setup: In a multi-well plate, add a suspension of isolated adipocytes to each well.
-
Pre-incubation with Antagonist: Pre-incubate the adipocytes with various concentrations of L-748,328 for 30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the β3-AR agonist and incubate for 2-3 hours at 37°C.
-
Sample Collection: Collect the infranatant (the aqueous layer below the floating adipocytes).
-
Glycerol Measurement: Measure the glycerol concentration in the collected samples using a commercial glycerol assay kit. Glycerol release is a direct measure of lipolysis.
-
Data Analysis: Plot the glycerol concentration against the logarithm of the antagonist concentration to determine the inhibitory effect of L-748,328 on agonist-induced lipolysis.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in confirming β3-AR antagonism.
Caption: Workflow for the Radioligand Binding Assay.
Caption: β3-AR Signaling Pathway and Point of Antagonism.
Conclusion
Confirming that L-748,328 acts as a β3-AR antagonist requires a combination of binding and functional assays. Radioligand binding assays demonstrate its high affinity and selectivity for the β3-AR. Functional assays, such as cAMP accumulation and lipolysis inhibition, confirm its ability to block the physiological response to β3-AR agonists. By comparing its performance with other known antagonists and following detailed experimental protocols, researchers can confidently characterize the pharmacological profile of L-748,328 and utilize it as a valuable tool in their studies.
References
L-748,328: A Comparative Analysis of its Antagonist Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonist selectivity of L-748,328 against other receptors, supported by available experimental data. L-748,328 is a potent and highly selective antagonist of the human β3-adrenergic receptor (β3-AR), a key target in metabolic and cardiovascular research.[1][2][3] This document summarizes its binding affinity for β-adrenergic receptor subtypes and outlines the methodologies used for its characterization.
Quantitative Selectivity Profile
The selectivity of L-748,328 has been primarily characterized by its binding affinity (Ki) for human β-adrenergic receptor subtypes. The data, derived from radioligand binding assays using cloned human receptors expressed in Chinese hamster ovary (CHO) cells, is presented below.[1][2]
| Receptor Subtype | L-748,328 Binding Affinity (Ki, nM) | Selectivity vs. β3-AR (fold) |
| Human β3-Adrenergic Receptor | 3.7 ± 1.4[1][2] | - |
| Human β1-Adrenergic Receptor | 467 ± 89[2] | ~126 |
| Human β2-Adrenergic Receptor | 99 ± 43[2] | ~27 |
Data presented as mean ± SEM.
Based on these findings, L-748,328 demonstrates a significantly higher affinity for the human β3-adrenergic receptor compared to the β1- and β2-subtypes, with approximately 126-fold and 27-fold selectivity, respectively. Information regarding the selectivity profile of L-748,328 against a broader range of non-adrenergic G-protein coupled receptors (GPCRs) and other receptor families is not extensively available in the public domain.
Experimental Protocols
The characterization of L-748,328's antagonist activity involves both radioligand binding assays to determine its affinity for the receptor and functional assays to assess its ability to block agonist-induced cellular responses.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of L-748,328 for human β1, β2, and β3-adrenergic receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese hamster ovary (CHO) cells stably expressing the cloned human β1, β2, or β3-adrenergic receptor are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]-CGP-12177, a non-selective β-adrenergic antagonist) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (L-748,328) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Unbound radioligand is washed away.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of L-748,328 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Functional Antagonism Assay: Lipolysis in Primate Adipocytes
This assay measures the ability of an antagonist to block the physiological response to an agonist, in this case, the breakdown of fat (lipolysis).
Objective: To determine the functional antagonist activity of L-748,328 at the β3-adrenergic receptor.
Methodology:
-
Adipocyte Isolation:
-
Adipose tissue is obtained from non-human primates.
-
Adipocytes are isolated by collagenase digestion of the tissue, followed by filtration and washing.
-
-
Lipolysis Assay:
-
Glycerol Measurement:
-
The incubation is stopped, and the amount of glycerol released into the medium, a product of lipolysis, is measured using a colorimetric or fluorometric assay.
-
-
Data Analysis:
-
The ability of L-748,328 to inhibit the agonist-induced glycerol release is quantified, and the concentration that produces 50% inhibition (IC50) is determined. This demonstrates the compound's functional antagonism.
-
Visualizing Key Processes
To further illustrate the context of L-748,328's mechanism of action and its characterization, the following diagrams are provided.
Caption: β3-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of L-748,328.
Caption: Workflow of a Radioligand Binding Assay for Antagonist Characterization.
References
Reproducibility of L-748328 Findings: A Comparative Guide to β3-Adrenergic Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental findings related to the β3-adrenergic receptor antagonist L-748328 and its alternatives. This analysis, supported by experimental data, aims to address the reproducibility and comparative performance of these compounds.
This compound is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR), a key target in various physiological processes, including lipolysis and bladder control. The reproducibility of experimental findings with this compound is generally considered reliable, as the foundational data from its initial characterization has been widely cited and built upon in subsequent research. However, direct replication studies are scarce. This guide provides a comparative overview of this compound and two other commonly used β3-AR antagonists, L-748,337 and SR 59230A, to aid researchers in selecting the appropriate tool for their studies.
Comparative Performance of β3-AR Antagonists
The selection of a β3-AR antagonist often depends on the specific experimental goals, such as receptor selectivity, species specificity, and the desired functional outcome. The following tables summarize the key quantitative data for this compound and its main alternatives.
| Compound | Parameter | Species | Value | Reference |
| This compound | Ki for β3-AR | Human | 3.7 ± 1.4 nM | [1] |
| Ki for β1-AR | Human | 467 ± 89 nM | [1] | |
| Ki for β2-AR | Human | 99 ± 43 nM | [1] | |
| L-748,337 | Ki for β3-AR | Human | 4.0 ± 0.4 nM | [1] |
| Ki for β1-AR | Human | 390 ± 154 nM | [1] | |
| Ki for β2-AR | Human | 204 ± 75 nM | [1] | |
| Ki for β3-AR | Rat | 12-95 nM | [2][3] | |
| SR 59230A | pKB for β3-AR | Rat | 8.87 ± 0.12 | |
| pA2 for β3-AR | Human | 8.31 | [4] |
Table 1: Comparative Binding Affinities (Ki) of β3-AR Antagonists. This table highlights the high affinity and selectivity of this compound and L-748,337 for the human β3-AR over β1 and β2 subtypes. Note the species-dependent difference in affinity for L-748,337.
| Compound | Experimental Model | Effect | Reference |
| This compound | CHO cells expressing human β3-AR | Competitive antagonist of agonist-induced activation | [1] |
| Isolated non-human primate adipocytes | Inhibition of agonist-induced lipolysis | [1] | |
| L-748,337 | CHO cells expressing human β3-AR | Competitive antagonist of agonist-induced activation | [1] |
| Isolated non-human primate adipocytes | Inhibition of agonist-induced lipolysis | [1] | |
| Anesthetized pigs | Attenuates dobutamine-induced cardiac inefficiency | [5][6] | |
| SR 59230A | Rat brown adipocytes | Antagonized β3-AR-stimulated cAMP synthesis | |
| Conscious rats | Inhibited brown adipose tissue thermogenesis | [7] | |
| Rat model of pulmonary arterial hypertension | Improved right ventricular function | [8] |
Table 2: Summary of In Vitro and In Vivo Functional Effects. This table showcases the functional antagonistic properties of the compounds in various experimental settings.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and other β3-AR antagonists is the competitive blockade of the β3-adrenergic receptor, thereby preventing the binding of agonists like norepinephrine and subsequent downstream signaling.
Caption: β3-Adrenergic receptor signaling and antagonism by this compound.
Experimental Protocols
Reproducible findings are contingent on detailed and consistent experimental protocols. Below are methodologies for key experiments cited in the literature.
Radioligand Binding Assay for Receptor Affinity
This protocol is based on the methods described by Candelore et al. (1999) for determining the binding affinity of antagonists.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the β3-adrenergic receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.
-
Radioligand: [³H]-L-748,337 (a high-affinity β3-AR antagonist).
-
Test compound (e.g., this compound).
-
Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the CHO cell membranes with a fixed concentration of the radioligand ([³H]-L-748,337).
-
Add varying concentrations of the test compound (this compound) to compete with the radioligand for binding to the receptor.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of propranolol.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Caption: Workflow for a radioligand binding assay.
Functional Assay: cAMP Accumulation
This assay measures the ability of an antagonist to block agonist-induced cyclic AMP (cAMP) production, a key second messenger in the β3-AR signaling pathway.
Objective: To assess the functional antagonism of a test compound at the β3-AR.
Materials:
-
CHO cells expressing the human β3-adrenergic receptor.
-
β-adrenergic agonist (e.g., isoproterenol or L-742,791).
-
Test compound (e.g., this compound).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed the CHO cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) for a specified time.
-
Stimulate the cells with a fixed concentration of a β3-AR agonist in the presence of a phosphodiesterase inhibitor.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit.
-
Plot the cAMP concentration against the concentration of the test compound to determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.
Discussion on Reproducibility and Alternatives
The foundational data for this compound and L-748,337 from the 1999 study by Candelore and colleagues have served as a benchmark in the field.[1] While direct, published replications of this specific study are not readily found, the consistent use and citation of these compounds and their established properties in numerous subsequent studies across different laboratories and applications provide indirect support for the reproducibility of their core pharmacological profile.
L-748,337 emerges as a very similar alternative to this compound, with nearly identical affinity and selectivity for the human β3-AR.[1] However, researchers should be aware of the significantly lower affinity of L-748,337 for the rat β3-AR, which could lead to a lack of translatability of findings between rodent and human systems.[2][3]
SR 59230A is another widely used β3-AR antagonist. However, some studies suggest it may exhibit partial agonist activity at the β3-AR or interact with other receptors, which could complicate the interpretation of experimental results.[9] Its use, therefore, requires careful consideration of the experimental context and appropriate controls.
References
- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to β3-Adrenergic Receptor Antagonists: Cross-Validation of L-748,328
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the β3-adrenergic receptor (β3-AR) antagonist L-748,328 with other notable antagonists, focusing on their binding affinities, selectivity, and functional effects. The data presented is compiled from various in vitro and in vivo studies to facilitate a cross-validation of their pharmacological profiles.
β3-Adrenergic Receptor Signaling Pathway
The β3-adrenergic receptor is predominantly expressed in adipose tissue and the urinary bladder. Its activation is coupled to a Gs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in regulating lipolysis and thermogenesis.
Caption: Simplified signaling pathway of the β3-adrenergic receptor.
Comparative Analysis of β3-AR Antagonists
The following tables summarize the binding affinities and selectivity of L-748,328 and other prominent β3-AR antagonists. The data is collated from various publications, and it is important to consider the different experimental conditions when comparing values across studies.
Table 1: Binding Affinities (Ki in nM) of β3-AR Antagonists for Human Adrenergic Receptors
| Antagonist | β1-AR Ki (nM) | β2-AR Ki (nM) | β3-AR Ki (nM) | Reference |
| L-748,328 | 467 ± 89 | 99 ± 43 | 3.7 ± 1.4 | [1] |
| L-748,337 | 390 ± 154 | 204 ± 75 | 4.0 ± 0.4 | [1] |
| SR 59230A | 408 | 648 | 40 | [2] |
Table 2: Selectivity Ratios of β3-AR Antagonists
| Antagonist | β1/β3 Selectivity | β2/β3 Selectivity | Reference |
| L-748,328 | ~126-fold | ~27-fold | [1] |
| L-748,337 | ~98-fold | ~51-fold | [1] |
| SR 59230A | ~10-fold | ~16-fold | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of antagonists for β-adrenergic receptor subtypes.
General Workflow:
Caption: General workflow for radioligand binding assays.
Specific Protocol based on Candelore et al. (1999): [1]
-
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
Membrane Preparation: Cells were grown to confluence, harvested, and homogenized. The homogenate was centrifuged to pellet the cell membranes, which were then resuspended in a suitable buffer.
-
Binding Assay:
-
Membranes were incubated with a specific radioligand (e.g., [³H]CGP-12177 for β1 and β2, or [¹²⁵I]iodocyanopindolol for β3).
-
Competition experiments were performed by adding increasing concentrations of the unlabeled antagonist (L-748,328 or L-748,337).
-
Non-specific binding was determined in the presence of a high concentration of a non-selective antagonist like propranolol.
-
Incubation was carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) was determined from the competition curves. The Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Lipolysis Assays
Objective: To assess the functional antagonism of β3-AR by measuring the inhibition of agonist-induced lipolysis in adipocytes.
General Workflow:
References
L-748,328 in Focus: A Comparative Guide to β3-Adrenergic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-748,328 with other notable β3-adrenergic receptor (β3-AR) antagonists, including SR 59230A, bupranolol, and carvedilol. The information presented is curated from peer-reviewed literature to assist in the selection of appropriate pharmacological tools for research and development.
Performance Comparison of β3-AR Antagonists
L-748,328 stands out as a highly potent and selective antagonist for the human β3-AR.[1][2][3] Its exceptional selectivity against β1- and β2-AR subtypes minimizes off-target effects, making it a valuable tool for investigating the physiological and pathological roles of the β3-AR. The following tables summarize the binding affinities and functional potencies of L-748,328 in comparison to other commonly used β3-AR antagonists.
Table 1: Comparative Binding Affinities (Ki/IC50 in nM) of β3-AR Antagonists
| Compound | β3-AR | β1-AR | β2-AR | Selectivity (β1/β3) | Selectivity (β2/β3) | Species | Reference |
| L-748,328 | 3.7 | 467 | 99 | ~126-fold | ~27-fold | Human | [1][3] |
| SR 59230A | 40 | 408 | 648 | ~10-fold | ~16-fold | Human | [4] |
| Bupranolol | 91.2 | 3.1 | 1.4 | ~0.03-fold | ~0.015-fold | Human | [5] |
| Carvedilol | - | ~1.1 | ~0.2 | - | - | Human | [6][7] |
Note: A lower Ki/IC50 value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki/IC50 for β1 or β2 to β3. Carvedilol's affinity for β3-AR is not as well-defined in comparative studies, but it is recognized as a non-selective beta-blocker with β3-AR antagonistic properties.[5]
Table 2: Functional Antagonist Potency (pA2/pKB) of β3-AR Antagonists
| Compound | pA2/pKB at β3-AR | Assay System | Reference |
| L-748,328 | Competitive Antagonist | Human cloned β3-AR in CHO cells | [3] |
| SR 59230A | 8.31 | Human colonic circular smooth muscle | [1] |
| Bupranolol | 7.17 | Human fat cells (lipolysis) | [8] |
| Carvedilol | 9.70 (non-selective β-blockade) | Canine coronary artery | [9] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The pA2 for Carvedilol is for its general beta-blocking activity and not specific to β3-AR.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the β3-AR signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: β3-Adrenergic Receptor Signaling Pathway in Adipocytes.
Caption: Workflow for β3-AR Antagonist Characterization.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize β3-AR antagonists. Specific details may vary between laboratories and studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the β3-AR are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) that binds to the β3-AR is used.
-
Increasing concentrations of the unlabeled antagonist (the "competitor," e.g., L-748,328) are added to separate reactions containing the membranes and the radioligand.
-
The reactions are incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
These assays measure the ability of an antagonist to block the functional response induced by an agonist.
1. cAMP Accumulation Assay:
-
Cells expressing β3-AR are cultured in appropriate plates.
-
The cells are pre-incubated with various concentrations of the antagonist (e.g., L-748,328) or vehicle.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
The cells are then stimulated with a fixed concentration of a β3-AR agonist (e.g., isoproterenol).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured using a commercially available kit (e.g., ELISA or HTRF-based assay).[10][11]
2. Lipolysis Assay:
-
Adipocytes (fat cells), either primary cells or a cell line like 3T3-L1, are used.[12][13]
-
The cells are pre-incubated with different concentrations of the antagonist or vehicle.
-
Lipolysis is stimulated by adding a β3-AR agonist.[14]
-
The incubation is continued for a set period.
-
The amount of glycerol or free fatty acids released into the cell culture medium is quantified using a colorimetric or fluorometric assay kit.[12][13]
3. Data Analysis for Functional Assays:
-
The agonist dose-response curves in the absence and presence of different concentrations of the antagonist are plotted.
-
The Schild plot analysis is then used to determine the pA2 value, which provides a measure of the antagonist's potency.
Conclusion
L-748,328 demonstrates superior potency and selectivity for the human β3-AR compared to other commonly referenced antagonists like SR 59230A and the non-selective beta-blockers bupranolol and carvedilol. This high selectivity profile makes L-748,328 an invaluable tool for precise investigation of β3-AR function in various physiological and disease models, minimizing the confounding effects of interacting with β1- and β2-adrenergic receptors. The experimental protocols outlined provide a foundational understanding of the methodologies employed to characterize and compare the performance of these pharmacological agents.
References
- 1. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beta-3 adrenergic antagonist - Wikipedia [en.wikipedia.org]
- 6. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of beta 3-adrenoceptor mediated lipolysis in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular effects of carvedilol, a new beta-adrenoceptor antagonist with vasodilating properties, in isolated canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
- 13. Protocol for assessing exvivo lipolysis of murine adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis [insight.jci.org]
Assessing the Specificity of L-748328 in Human iPSC-Derived Adipocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of the β3-adrenergic receptor (β3-AR) antagonist, L-748328, in a novel and physiologically relevant experimental model: human induced pluripotent stem cell-derived adipocytes (iPSC-adipocytes). As the understanding of adipocyte biology and its role in metabolic diseases deepens, robust and well-characterized pharmacological tools are paramount. This document outlines a comparative approach, pitting this compound against other commercially available β3-AR antagonists, L-748,337 and SR 59230A, and provides detailed experimental protocols to ascertain its on-target potency and off-target liabilities.
Introduction to this compound and its Alternatives
This compound is a potent and highly selective antagonist of the human β3-adrenergic receptor.[1] The β3-AR is predominantly expressed in adipose tissue and plays a crucial role in lipolysis and thermogenesis. Its targeted modulation holds therapeutic potential for metabolic disorders. To rigorously evaluate the specificity of this compound, a direct comparison with alternative antagonists is essential. This guide considers two such alternatives:
-
L-748,337: A close structural analog of this compound, also reported to be a potent and selective β3-AR antagonist.[2][3]
-
SR 59230A: Another widely used β3-AR antagonist, though some reports suggest it may exhibit lower selectivity and potential off-target activities, including effects on α1-adrenergic receptors.[4][5]
Comparative Binding Affinities
A critical starting point for assessing specificity is to compare the binding affinities (Ki) of the antagonists for the three β-adrenergic receptor subtypes. The following table summarizes data from published literature, primarily derived from studies using Chinese hamster ovary (CHO) cells expressing the human receptors.
| Compound | β3-AR Ki (nM) | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β1/β3) | Selectivity (β2/β3) |
| This compound | 3.7[1][2] | 467[2] | 99[2] | ~126-fold | ~27-fold |
| L-748,337 | 4.0[2][3] | 390[2][3] | 204[2][3] | ~98-fold | ~51-fold |
| SR 59230A | High Affinity* | Does not discriminate between β-subtypes[4] | Does not discriminate between β-subtypes[4] | Low | Low |
Note: While SR 59230A is reported to have high affinity for β3-AR, some studies indicate a lack of selectivity over other β-AR subtypes.[4]
Experimental Framework for Specificity Assessment in iPSC-Derived Adipocytes
The following experimental workflow is proposed to comprehensively assess the specificity of this compound in a human iPSC-adipocyte model.
Caption: Experimental workflow for assessing this compound specificity.
Detailed Experimental Protocols
Differentiation of Human iPSCs into Adipocytes
A robust and reproducible differentiation protocol is fundamental. Numerous protocols exist, and one such established method is summarized below. It is recommended to characterize the differentiated adipocytes for the expression of key adipogenic markers (e.g., PPARγ, FABP4) and β-adrenergic receptors.
Protocol:
-
Initiation of Differentiation: Plate iPSCs on Matrigel-coated plates. When confluent, induce differentiation using a cocktail containing high glucose DMEM, insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist (e.g., rosiglitazone).
-
Maturation: After the initial induction period (typically 2-4 days), culture the cells in a maturation medium containing insulin for an additional 8-12 days. Lipid droplet accumulation should be visible.
-
Characterization: Confirm adipocyte phenotype by Oil Red O staining for lipid droplets and qRT-PCR for adipocyte-specific gene expression.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and comparators to β-adrenergic receptor subtypes and any identified potential off-targets in membranes isolated from iPSC-derived adipocytes.
Protocol:
-
Membrane Preparation: Harvest mature iPSC-adipocytes and prepare membrane fractions by homogenization and differential centrifugation.
-
Binding Reaction: Incubate adipocyte membranes with a specific radioligand (e.g., [3H]-CGP12177 for β-ARs) and increasing concentrations of the unlabeled antagonist (this compound, L-748,337, or SR 59230A).
-
Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values from the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the functional antagonism of the β3-AR by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.
Caption: β3-Adrenergic receptor signaling pathway leading to cAMP production.
Protocol:
-
Cell Plating: Seed mature iPSC-adipocytes in 96-well plates.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or comparator compounds for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with a β-agonist (e.g., isoproterenol or the β3-selective agonist CL 316 ,243) at its EC80 concentration in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the agonist response against the antagonist concentration to determine the IC50 value for each antagonist.
Objective: To measure the antagonistic effect on a key physiological response in adipocytes – the breakdown of triglycerides (lipolysis).
Protocol:
-
Cell Preparation: Plate and differentiate iPSCs to mature adipocytes in 24- or 48-well plates.
-
Wash and Pre-incubation: Wash the cells with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with BSA and pre-incubate with varying concentrations of this compound or comparators.
-
Stimulation: Add a β-agonist to stimulate lipolysis and incubate for 1-2 hours at 37°C.
-
Glycerol Measurement: Collect the supernatant and measure the glycerol concentration using a commercial colorimetric or fluorometric assay kit.
-
Data Analysis: Normalize glycerol release to total protein content and determine the IC50 of the antagonists.
Objective: To investigate if this compound acts as a biased antagonist by assessing its ability to block agonist-induced β-arrestin recruitment to the β3-AR.
Protocol:
-
Cell Line Engineering: This assay typically requires the generation of a stable iPSC-adipocyte cell line expressing a β-arrestin fusion protein (e.g., β-arrestin-GFP) and a tagged β3-AR. Alternatively, commercially available assay systems (e.g., DiscoverX PathHunter, Promega NanoBRET) can be adapted.
-
Assay Procedure: Plate the engineered cells and pre-incubate with antagonists.
-
Agonist Stimulation: Add a β-agonist to induce β-arrestin recruitment.
-
Detection: Measure the recruitment using an appropriate method, such as fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), or enzyme fragment complementation.
-
Data Analysis: Quantify the inhibition of the agonist-induced signal to determine the IC50 of the antagonist for blocking β-arrestin recruitment.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, tabular formats for easy comparison of this compound with the alternative compounds.
Table 2: Summary of Functional Antagonism in iPSC-Derived Adipocytes
| Compound | cAMP Inhibition IC50 (nM) | Lipolysis Inhibition IC50 (nM) | β-Arrestin Recruitment Inhibition IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| L-748,337 | Experimental Value | Experimental Value | Experimental Value |
| SR 59230A | Experimental Value | Experimental Value | Experimental Value |
A highly specific antagonist will exhibit potent inhibition of β3-AR mediated responses with significantly weaker or no activity at other receptors. The logical relationship for concluding specificity is outlined below.
Caption: Logical framework for determining specificity.
Conclusion
By following this comprehensive and comparative guide, researchers can rigorously assess the specificity of this compound in a state-of-the-art human iPSC-derived adipocyte model. This approach, combining broad off-target screening with detailed in-house validation of on-target and off-target effects, will provide a high degree of confidence in the utility of this compound as a selective pharmacological tool for investigating β3-adrenergic receptor biology in a human-relevant context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. [PDF] Role of α-Adrenergic Receptors in the Effect of the β-Adrenergic Receptor Ligands, CGP 12177, Bupranolol, and SR 59230A, on the Contraction of Rat Intrapulmonary Artery | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling L-748328
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of L-748328. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Compound Information and Hazard Assessment
This compound is a potent and selective antagonist of the human β3-adrenergic receptor. Due to its high potency, it should be handled with care to avoid accidental exposure. All personnel must be trained in the handling of potent pharmacological compounds before working with this compound.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇N₃O₆S₂ | N/A |
| Molecular Weight | 505.61 g/mol | N/A |
| Ki for human β3-AR | 3.7 nM | [1] |
| Physical State | Solid | N/A |
| Storage Temperature | Powder: -20°C (3 years) | N/A |
| In solvent: -80°C (1 year) | N/A |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact with the potent compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles. |
| Body Protection | A disposable gown or dedicated lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A respirator may be required based on a risk assessment, especially when handling the powder outside of a certified chemical fume hood. | Minimizes inhalation of the compound. |
Operational Plan: Handling and Weighing
Objective: To safely handle and weigh this compound powder.
Workflow Diagram:
Caption: Workflow for Handling and Weighing this compound.
Procedure:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary equipment (e.g., analytical balance, spatulas, solvent) is clean and readily available.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling and Weighing:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Carefully weigh the desired amount of this compound using an analytical balance.
-
Prepare a stock solution by dissolving the weighed compound in a suitable solvent (e.g., DMSO).
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in the designated doffing area, avoiding self-contamination.
-
Experimental Protocols
A. β3-Adrenergic Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the β3-adrenergic receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from Chinese hamster ovary (CHO) cells expressing the human cloned β3-adrenergic receptor.
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
A fixed concentration of a radiolabeled ligand that binds to the β3-AR (e.g., [¹²⁵I]-cyanopindolol).
-
Increasing concentrations of this compound (or a vehicle control for total binding).
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., propranolol).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
B. Lipolysis Assay in Adipocytes
Objective: To assess the antagonistic effect of this compound on β3-AR agonist-induced lipolysis.[1]
Methodology:
-
Cell Culture: Culture and differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.
-
Assay Setup:
-
Wash the differentiated adipocytes with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).
-
Pre-incubate the cells with increasing concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes).
-
Stimulate lipolysis by adding a known β3-AR agonist (e.g., isoproterenol or CL 316 ,243) to all wells except the basal control.
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 1-3 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Glycerol Measurement:
-
Measure the concentration of glycerol released into the supernatant using a commercially available colorimetric or fluorometric glycerol assay kit.
-
-
Data Analysis:
-
Normalize the glycerol release to the total protein content of the cells in each well.
-
Plot the glycerol release as a function of the agonist concentration in the presence and absence of different concentrations of this compound.
-
Determine the extent to which this compound inhibits agonist-induced glycerol release.
-
Signaling Pathway
β3-Adrenergic Receptor Signaling Pathway and Antagonism by this compound:
Caption: β3-Adrenergic Receptor Signaling and this compound Antagonism.
Disposal Plan
Objective: To safely dispose of this compound and contaminated materials.
Disposal Workflow:
Caption: Disposal Workflow for this compound Waste.
Procedure:
-
Waste Segregation:
-
Solid Waste: Unused this compound powder and items contaminated with the solid (e.g., weigh boats, contaminated gloves, and gowns) should be collected in a clearly labeled hazardous solid waste container.[2]
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a designated, leak-proof hazardous liquid waste container.
-
Sharps Waste: Contaminated sharps such as pipette tips and needles must be disposed of in a puncture-resistant sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
